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  • Product: 3-Chloro-4-(methylsulfonyl)phenol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Characterization and Utilization of 3-Chloro-4-(methylsulfonyl)phenol

The following technical guide provides an in-depth characterization of 3-Chloro-4-(methylsulfonyl)phenol , a specialized intermediate utilized in the synthesis of G-protein coupled receptor (GPCR) agonists and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization of 3-Chloro-4-(methylsulfonyl)phenol , a specialized intermediate utilized in the synthesis of G-protein coupled receptor (GPCR) agonists and pharmaceutical active ingredients.

Executive Summary

3-Chloro-4-(methylsulfonyl)phenol is a disubstituted phenolic intermediate characterized by the presence of a strong electron-withdrawing methylsulfonyl group (


) at the para position and a chlorine atom at the meta position relative to the hydroxyl group. This specific substitution pattern imparts unique acidity and reactivity profiles, making it a critical building block in the development of metabolic disease therapeutics, particularly GPR119 agonists  for the treatment of type 2 diabetes and obesity.

This guide outlines the chemical identity, validated synthetic pathways, physicochemical properties, and safety protocols for this compound, referencing key patent literature (e.g., WO2006/049304) where its synthesis and application are documented.

Chemical Identity & CAS Verification[1][2][3][4]

Unlike common commodity chemicals, 3-Chloro-4-(methylsulfonyl)phenol is often cataloged under its specific structural name or as a patent-associated intermediate. Researchers must distinguish it from its isomer, 2-chloro-4-(methylsulfonyl)phenol (CAS 20945-65-7), which has significantly different electronic properties.

Identification Data
ParameterDetail
Chemical Name 3-Chloro-4-(methylsulfonyl)phenol
IUPAC Name 3-Chloro-4-methanesulfonylphenol
Molecular Formula

Molecular Weight 206.65 g/mol
CAS Number Not widely listed in public commodity databases. Referenced in Patent WO2006/049304 and WO2008081204 as a key intermediate. Note: Do not confuse with 2-chloro isomer (CAS 20945-65-7).
Key Precursor 3-Chloro-4-(methylthio)phenol (CAS 13560-43-5 )
SMILES CS(=O)(=O)C1=C(Cl)C=C(O)C=C1

Physicochemical Profile

The presence of the sulfonyl group at the para position significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol, facilitating nucleophilic substitution reactions (e.g., ether synthesis) under milder basic conditions.

PropertyValue / PredictionMechanism/Note
Appearance White to off-white crystalline solidTypical for sulfonyl phenols.
Melting Point 145–155 °C (Predicted)High MP due to intermolecular hydrogen bonding and sulfone dipole interactions.
pKa (Phenol) ~7.2 – 7.8 Lower than phenol (9.95) due to electron-withdrawing

(

) and

(

).
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water.Sulfone group imparts polarity, but the aromatic ring limits water solubility.
Stability Stable under standard oxidative conditions; Hydrolytically stable.Sulfone is fully oxidized; Phenol ring is deactivated towards electrophilic attack.

Synthetic Pathways[5][6][7]

The synthesis of 3-Chloro-4-(methylsulfonyl)phenol is most efficiently achieved via the oxidation of its sulfide precursor. A de novo route from nitrobenzene derivatives is also viable for large-scale manufacturing where specific substitution patterns are required.

Route A: Oxidation of 3-Chloro-4-(methylthio)phenol (Preferred)

This route uses the commercially available sulfide precursor (CAS 13560-43-5).

Protocol:

  • Dissolution: Dissolve 3-Chloro-4-(methylthio)phenol (1.0 eq) in a mixture of Methanol/Water (1:1 v/v).

  • Oxidation: Add Oxone® (Potassium peroxymonosulfate, 2.5 eq) portion-wise at 0°C to control the exotherm.

    • Alternative: Use 30%

      
       (5.0 eq) with a catalytic amount of 
      
      
      
      (Sodium tungstate) at 60°C.
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS (disappearance of sulfide peak).

  • Workup: Filter off inorganic salts. Extract the filtrate with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Route B: De Novo Synthesis from 3-Chloro-4-fluoronitrobenzene

This route is used when the sulfide precursor is unavailable.

Workflow Diagram (Graphviz):

Synthesis Start 3-Chloro-4-fluoronitrobenzene Step1 S_NAr Substitution (NaSMe) Start->Step1 Inter1 3-Chloro-4-(methylthio)nitrobenzene Step1->Inter1 Step2 Oxidation (H2O2 / Oxone) Inter1->Step2 Inter2 3-Chloro-4-(methylsulfonyl)nitrobenzene Step2->Inter2 Step3 Reduction (Fe/AcOH or H2/Pd) Inter2->Step3 Inter3 3-Chloro-4-(methylsulfonyl)aniline Step3->Inter3 Step4 Diazotization & Hydrolysis (NaNO2 / H2SO4 / H2O) Inter3->Step4 Final 3-Chloro-4-(methylsulfonyl)phenol Step4->Final

Caption: Step-wise synthesis from nitrobenzene precursor involving nucleophilic substitution, oxidation, reduction, and diazotization.

Applications in Drug Development[5][6][7]

GPCR Agonist Synthesis (GPR119)

The primary application of 3-Chloro-4-(methylsulfonyl)phenol is as a pharmacophore in the synthesis of GPR119 agonists .

  • Mechanism: The phenol moiety acts as a nucleophile to couple with piperidine or piperazine carbamates (e.g., via 4-nitrophenyl chloroformate activation).

  • Role: The 3-chloro and 4-methylsulfonyl groups provide critical steric and electronic interactions within the receptor binding pocket, enhancing potency and metabolic stability.

  • Reference: See WO2006/049304 (Example 12) and WO2008081204 for specific coupling protocols.

Kinase Inhibitor Scaffolds

Sulfonyl phenols are frequently employed in kinase inhibitor design (e.g., Lapatinib analogs) to target the ATP-binding site. The electron-deficient ring system improves


-stacking interactions with the kinase hinge region.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~10.8 ppm (s, 1H, 
      
      
      
      )
    • 
       ~7.8 ppm (d, 1H, Ar-H, ortho to 
      
      
      
      )
    • 
       ~7.0 ppm (d, 1H, Ar-H, ortho to 
      
      
      
      )
    • 
       ~6.9 ppm (dd, 1H, Ar-H, meta to 
      
      
      
      )
    • 
       ~3.2 ppm (s, 3H, 
      
      
      
      )
  • IR Spectroscopy:

    • Broad band at 3200–3400

      
       (
      
      
      
      stretch).
    • Strong bands at ~1300

      
       and ~1150 
      
      
      
      (
      
      
      symmetric/asymmetric stretch).
  • Mass Spectrometry (ESI-):

    • 
       peak at m/z 205.0.
      

Safety & Handling

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves; wash immediately upon contact.
Eye Damage Causes serious eye irritation (H319)Use safety goggles; ensure eye wash station is nearby.
Acute Toxicity Harmful if swallowed (H302)Do not eat/drink in lab; handle in a fume hood.
Reactivity Incompatible with strong oxidizing agents.Store away from peroxides and strong bases.

References

  • Hashimoto, H., et al. (2006). Piperidine derivatives and use thereof as GPR119 agonists. World Intellectual Property Organization. WO2006/049304 .[1][2]

  • Fyfe, M. C. T., et al. (2008). GPR119 Agonists. World Intellectual Property Organization. WO2008081204 .

  • PubChem. (n.d.). 3-Chloro-4-(methylthio)phenol (Precursor CAS 13560-43-5).[3] National Center for Biotechnology Information.

  • BenchChem. (2025).[4] Synthesis of substituted phenols: A Technical Guide. (General Reference for Phenol Synthesis Protocols).

Sources

Exploratory

Technical Monograph: 3-Chloro-4-methanesulfonylphenol

The following technical guide provides an in-depth analysis of 3-Chloro-4-methanesulfonylphenol , a specialized intermediate used in the synthesis of bioactive compounds, particularly in the pharmaceutical and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Chloro-4-methanesulfonylphenol , a specialized intermediate used in the synthesis of bioactive compounds, particularly in the pharmaceutical and agrochemical sectors.

Core Pharmacophore & Synthetic Utility Guide

Executive Summary

3-Chloro-4-methanesulfonylphenol (also known as 3-chloro-4-methylsulfonylphenol) is a disubstituted phenolic building block characterized by the presence of a strong electron-withdrawing sulfonyl group at the para position and a chlorine atom at the meta position relative to the hydroxyl group. This specific substitution pattern imparts unique electronic and steric properties, making it a critical scaffold in the design of CRTH2 antagonists (respiratory therapeutics), herbicides (HPPD inhibitors), and other sulfone-containing bioactive molecules.

This guide details the structural rationale, validated synthesis pathways, and handling protocols for researchers utilizing this compound in drug development.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identifiers[2]
  • IUPAC Name: 3-Chloro-4-(methylsulfonyl)phenol[1]

  • Synonyms: 3-Chloro-4-methanesulfonylphenol; 4-Hydroxy-2-chlorophenyl methyl sulfone.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.65 g/mol

  • SMILES: CS(=O)(=O)C1=C(Cl)C=C(O)C=C1

Electronic Structure & pKa Modulation

The chemical behavior of this molecule is defined by the interplay between the phenol, the sulfone, and the chlorine substituents.

ParameterValue (Est.)Mechanistic Explanation
pKa 7.2 – 7.8The para-

group (

) and meta-Cl (

) strongly stabilize the phenoxide anion via inductive and resonance effects, making it significantly more acidic than unsubstituted phenol (pKa 10.0).
LogP 1.8 – 2.1The sulfone group is polar, lowering lipophilicity compared to chlorophenols, but the molecule remains membrane-permeable.
H-Bonding Donor/AcceptorThe phenolic -OH is a strong donor; the sulfonyl oxygens are weak acceptors.
Structural Visualization (DOT)

The following diagram illustrates the electronic vectors and reactive sites on the scaffold.

G Phenol Phenolic -OH (Nucleophile / H-Donor) Ring Benzene Core (Electron Deficient) Ring->Phenol Increases Acidity (pKa ~7.5) Sulfone 4-SO2Me Group (Strong EWG / Para-Activator) Sulfone->Phenol Para-Activation (Stabilizes Anion) Sulfone->Ring -R / -I Effect (Deactivates Ring) Chlorine 3-Cl Atom (Steric Bulk / Lipophilicity) Chlorine->Ring -I Effect

Figure 1: Electronic structure analysis showing the impact of substituents on the phenolic core.

Synthesis Protocols

Synthesis of 3-chloro-4-methanesulfonylphenol is rarely achieved by direct chlorination of 4-methanesulfonylphenol due to directing group conflicts (OH directs ortho, SO2Me directs meta). The most robust industrial routes rely on Nucleophilic Aromatic Substitution (S_NAr) or Sulfide Oxidation .

Route A: The Sulfide Oxidation Pathway (Preferred for Lab Scale)

This route avoids harsh hydrolysis conditions and offers high regioselectivity.

Reaction Scheme:

  • Alkylation: 3-Chloro-4-fluorobenzenethiol + MeI

    
     3-Chloro-4-fluorophenyl methyl sulfide.
    
  • Oxidation: Sulfide + Oxone (or mCPBA)

    
     Sulfone.
    
  • Hydrolysis: 3-Chloro-4-fluorophenyl methyl sulfone + NaOH

    
    Product .
    
Detailed Protocol:

Step 1: Methylation

  • Dissolve 3-chloro-4-fluorobenzenethiol (1.0 eq) in DMF.

  • Add

    
      (1.2 eq) and stir at 0°C.
    
  • Dropwise add Iodomethane (MeI) (1.1 eq).

  • Stir at RT for 2 hours. Aqueous workup yields the sulfide intermediate.

Step 2: Oxidation to Sulfone

  • Dissolve the sulfide (from Step 1) in MeOH/Water (1:1).

  • Add Oxone® (Potassium peroxymonosulfate) (2.5 eq) in portions at 0°C.

  • Stir for 4–6 hours. The sulfide oxidizes to the sulfone.

  • Filter salts, extract with EtOAc, and concentrate.

Step 3: S_NAr Hydrolysis to Phenol

  • Dissolve 3-chloro-4-fluorophenyl methyl sulfone in DMSO or NMP.

  • Add NaOH (5.0 eq, 5M aq. solution).

  • Heat to 80–100°C for 4–12 hours. The strong para-sulfone activates the fluorine for displacement by hydroxide.

  • Acidification: Cool and acidify with HCl to pH 2. The product precipitates or is extracted.[1][2][3]

Route B: Synthesis Workflow Diagram

Synthesis Start 3-Chloro-4-fluorobenzenethiol Step1 Methylation (MeI, K2CO3) Start->Step1 Inter1 Sulfide Intermediate Step1->Inter1 Step2 Oxidation (Oxone or mCPBA) Inter1->Step2 Inter2 Sulfone Intermediate (Activated Fluoride) Step2->Inter2 Step3 S_NAr Hydrolysis (NaOH, 100°C) Inter2->Step3 Final 3-Chloro-4- methanesulfonylphenol Step3->Final

Figure 2: Step-by-step synthetic pathway from thiophenol precursors.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

MethodExpected SignalInterpretation
1H NMR (DMSO-d6)

3.1–3.2 ppm (s, 3H)
Methyl protons of the sulfonyl group (

).

10.5–11.5 ppm (br s, 1H)
Phenolic hydroxyl proton (exchangeable with

).

6.8–7.8 ppm (m, 3H)
Aromatic protons. Look for 1,3,4-substitution pattern coupling constants.
IR Spectroscopy 1140 & 1300

Symmetric and asymmetric

stretches (Sulfone).
3200–3400

Broad -OH stretch.
Mass Spectrometry m/z 205 [M-H]-Negative ion mode (ESI-) is preferred due to phenolic acidity.

Applications in Drug Development

This scaffold is a "privileged structure" in medicinal chemistry, often used to optimize metabolic stability and potency.

CRTH2 Antagonists

The 3-chloro-4-methanesulfonylphenol moiety serves as a bioisostere for other lipophilic acids or phenols in the development of treatments for asthma and allergic rhinitis. The sulfone provides a hydrogen bond acceptor site without the metabolic liability of a carbonyl, while the chlorine atom fills hydrophobic pockets in the receptor.

Agrochemicals (HPPD Inhibitors)

Similar to Mesotrione , compounds derived from this phenol can inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). The sulfone group mimics the electron-withdrawing nature of nitro groups found in older herbicides but with a better environmental safety profile.

Reaction Logic in Derivatization
  • O-Alkylation: The phenol can be easily alkylated (e.g., with alpha-bromoesters) to form phenoxyacetic acid derivatives, a common motif in PPAR agonists and CRTH2 antagonists.

  • Safety Note: The sulfone group makes the ring electron-deficient; however, the phenol is still nucleophilic enough for standard Williamson ether synthesis.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Risk: Sulfones are generally stable, but precursors like methyl iodide (Step 1) are potent alkylating agents and suspected carcinogens. Use a fume hood and double-gloving.

  • Storage: Store in a cool, dry place. The sulfone group renders the molecule relatively stable to oxidation compared to sulfides.

References

  • Patent EP1660431B1 : Phenoxyacetic acid derivatives. (Describes the synthesis of 3-chloro-4-fluorophenyl methyl sulfone and its hydrolysis to the phenol as an intermediate for CRTH2 antagonists).

  • Patent US6433188B1 : Substituted aryl sulfone derivatives. (Lists 3-chloro-4-methanesulfonylphenol as a specific intermediate "Compound 7" in the synthesis of bioactive sulfones).

  • PubChem Compound Summary : 3-Chloro-4-methylsulfonylphenol (General chemical properties and safety data).

Sources

Foundational

The Strategic Application of 3-Chloro-4-(methylsulfonyl)phenol in Modern Pharmacophore Design

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the physicochemical properties of lead compounds. One highly versatile building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing the physicochemical properties of lead compounds. One highly versatile building block that has gained significant traction in the synthesis of G-protein coupled receptor (GPCR) agonists and metabolic enzyme activators is 3-chloro-4-(methylsulfonyl)phenol .

This technical guide provides an in-depth analysis of this compound's nomenclature, the structural causality behind its reactivity, and field-proven experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Chemical Identity, Synonyms, and Structural Causality

To ensure rigorous inventory and database management across global research teams, scientists must recognize the various nomenclature conventions associated with this compound. The presence of both a strong electron-withdrawing methylsulfonyl (mesyl) group and an electronegative chlorine atom on the phenol ring drastically alters the electronic landscape of the molecule.

Quantitative Identifiers and Synonyms

Table 1: Chemical Identifiers and Synonyms for 3-Chloro-4-(methylsulfonyl)phenol

AttributeIdentifier / Value
Primary IUPAC Name 3-Chloro-4-(methanesulfonyl)phenol
Common Synonym 1 3-chloro-4-methanesulfonylphenol
Common Synonym 2 3-chloro-4-mesylphenol
Common Synonym 3 Phenol, 3-chloro-4-(methylsulfonyl)-
Molecular Formula C7H7ClO3S
Molecular Weight 206.65 g/mol
Causality in Structural Design

Why do medicinal chemists specifically select the 3-chloro-4-mesyl substitution pattern? The para-mesyl group exerts a strong inductive and resonance electron-withdrawing effect, while the meta-chloro group provides additional inductive pull and steric bulk. This dual electron-withdrawing effect significantly lowers the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol.

A lower pKa increases the stability and formation rate of the corresponding phenoxide ion under mildly basic conditions, making it an exceptional, highly reactive nucleophile for Nucleophilic Aromatic Substitution (SNAr) reactions. Furthermore, in the final drug molecule, the mesyl group often serves as a critical hydrogen-bond acceptor in the target protein's binding pocket.

Mechanistic Role in Drug Design

This specific phenol is prominently featured in the synthesis of piperidine GPCR agonists [1] and benzimidazole derivatives targeting hexokinase IV (glucokinase)[2].

In the context of GPR119 agonists (targets for Type 2 Diabetes), the diaryl ether linkage formed using this phenol acts as a bioisosteric hinge. This hinge precisely orients the mesyl group to interact with key polar residues in the receptor's transmembrane domains. This binding event triggers a conformational change that elevates intracellular cyclic AMP (cAMP), subsequently promoting GLP-1 secretion—a self-validating pharmacological mechanism for glycemic control.

Experimental Workflow: Self-Validating SNAr Protocol

To incorporate 3-chloro-4-(methylsulfonyl)phenol into a larger scaffold, a robust etherification protocol is required. The following methodology details a self-validating SNAr reaction designed to maximize yield while minimizing the oxidative degradation of the phenol.

Step-by-Step Methodology: Synthesis of Diaryl Ether Intermediates
  • Reagent Preparation: Dissolve 1.0 equivalent of 3-chloro-4-(methylsulfonyl)phenol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert argon atmosphere.

    • Causality: DMF acts as a polar aprotic solvent, tightly solvating the counter-cation and leaving the phenoxide "naked" and highly reactive. Argon prevents the oxidation of the electron-rich phenoxide anion.

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

    • Causality & Validation: K₂CO₃ is a mild base, perfectly suited to deprotonate this specific low-pKa phenol without causing side reactions (like ester hydrolysis) elsewhere on the scaffold. The 30-minute pre-stir ensures complete deprotonation, which is visually self-validated by a distinct color shift in the solution to a pale, translucent yellow.

  • Electrophile Introduction: Slowly add 1.1 equivalents of the target heteroaryl halide (e.g., a 2-chloropyridine derivative).

    • Causality: The slight stoichiometric excess of the electrophile ensures the complete consumption of the more valuable phenol building block.

  • Thermal Activation: Elevate the reaction temperature to 80°C and stir for 8-12 hours. Monitor progression via LC-MS.

    • Causality & Validation: The electron-withdrawing groups on the heteroaryl halide facilitate the formation of the Meisenheimer complex (the SNAr transition state). Heating to 80°C provides sufficient kinetic energy to overcome the activation barrier without inducing solvent degradation. The reaction is validated when LC-MS shows >95% consumption of the 206.65 m/z peak.

  • Quench and Extraction: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine.

    • Causality: The brine wash is critical; it alters the partition coefficient to effectively pull residual DMF out of the organic phase and into the aqueous phase.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography using a Hexane/EtOAc gradient.

Pathway Visualization

The following diagram illustrates the logical flow from the synthetic integration of 3-chloro-4-(methylsulfonyl)phenol to its downstream pharmacological impact in drug discovery.

G A 3-Chloro-4-(methylsulfonyl)phenol (Nucleophile) C SNAr Reaction (Base: K2CO3, Solvent: DMF) A->C B Heteroaryl Halide (Electrophile) B->C D Diaryl Ether Intermediate C->D Etherification E GPR119 Agonist / Glucokinase Activator D->E Scaffold Elaboration F Target Activation (cAMP Elevation / Glycolysis) E->F Pharmacological Effect

Workflow from SNAr synthesis using 3-chloro-4-(methylsulfonyl)phenol to target activation.

References

  • Title: WO2008081204A1 - Agonistes du gpcr de pipéridine Source: Google Patents URL
  • Title: EP1702919A1 - Novel 2-heteroaryl-substituted benzimidazole derivative Source: Google Patents URL
Exploratory

Technical Guide: 4-Hydroxy-2-Chlorophenyl Methyl Sulfone

The following technical guide details the properties, synthesis, and applications of 4-Hydroxy-2-chlorophenyl methyl sulfone (IUPAC: 3-chloro-4-(methylsulfonyl)phenol). This document is structured for researchers and dru...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 4-Hydroxy-2-chlorophenyl methyl sulfone (IUPAC: 3-chloro-4-(methylsulfonyl)phenol). This document is structured for researchers and drug development professionals, focusing on the compound's role as a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Executive Summary

4-Hydroxy-2-chlorophenyl methyl sulfone represents a specialized class of halogenated hydroxyphenyl sulfones. Distinguished by the electronic interplay between the electron-withdrawing methylsulfonyl group (-SO₂Me) and the electron-donating hydroxyl group (-OH), this compound serves as a critical scaffold for nucleophilic aromatic substitution (SₙAr) and O-alkylation reactions. Its structural unique positioning (chlorine ortho to the sulfone, hydroxyl para to the sulfone) makes it a high-value intermediate for synthesizing sulfone-containing bioactive molecules, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is characterized by a "push-pull" electronic system where the acidity of the phenol is significantly enhanced by the para-sulfonyl group, while the ortho-chlorine atom provides a handle for further functionalization or steric modulation.

PropertyData / Description
Common Name 4-Hydroxy-2-chlorophenyl methyl sulfone
IUPAC Name 3-Chloro-4-(methylsulfonyl)phenol
Chemical Formula C₇H₇ClO₃S
Molecular Weight 206.65 g/mol
Structure Description Benzene ring substituted at C1 (SO₂Me), C2 (Cl), and C4 (OH)
Physical State White to off-white crystalline solid
Melting Point 148–152 °C (Typical for hydroxy-sulfones of this weight)
pKa (Phenolic OH) ~7.2–7.8 (Predicted; enhanced acidity vs. phenol due to -SO₂Me)
Solubility Soluble in DMSO, DMF, Methanol, Acetone; sparingly soluble in water
LogP ~1.8 (Predicted)
Structural Verification

The identity is confirmed via the substitution pattern:

  • C1 (-SO₂Me): Strong electron-withdrawing group (EWG), activates the ring for nucleophilic attack at the ortho and para positions.

  • C2 (-Cl): Ortho to the sulfone; sterically hinders the sulfone but remains stable under mild hydrolytic conditions compared to the para-position.

  • C4 (-OH): Para to the sulfone; introduced typically via hydrolysis of a leaving group (like Cl) at this activated position.

Synthetic Pathways & Manufacturing

The synthesis of 4-hydroxy-2-chlorophenyl methyl sulfone is governed by the principles of Nucleophilic Aromatic Substitution (SₙAr) . The most robust industrial route leverages the activation provided by the sulfonyl group.

Route A: Hydrolysis of 2,4-Dichlorophenyl Methyl Sulfone (Primary Route)

This method is preferred for its high regioselectivity. The sulfonyl group at C1 activates the chlorine atoms at C2 and C4. However, the C4 position is less sterically hindered and electronically more susceptible to nucleophilic attack by hydroxide ions.

  • Precursor: 2,4-Dichlorophenyl methyl sulfone.

  • Reagent: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH).

  • Solvent: Aqueous DMSO or water/alcohol mixture (reflux).

  • Mechanism: The hydroxide ion attacks C4, forming a Meisenheimer complex stabilized by the para-sulfonyl group. Chloride is eliminated, yielding the phenolate, which is then acidified to the target phenol.

Route B: Oxidation of Sulfide Precursors

Alternatively, the compound can be synthesized from 3-chloro-4-(methylthio)phenol via oxidation.

  • Precursor: 3-Chloro-4-(methylthio)phenol.

  • Oxidant: Hydrogen peroxide (H₂O₂) with catalytic sodium tungstate or m-CPBA.

  • Selectivity: Controlled oxidation ensures the sulfide becomes a sulfone without over-oxidizing the phenol ring.

Visualization of Synthetic Logic

The following diagram illustrates the primary hydrolysis pathway and the competing regiochemistry.

SynthesisPath Start 2,4-Dichlorophenyl Methyl Sulfone Meisenheimer Meisenheimer Complex (Stabilized by p-SO2Me) Start->Meisenheimer + NaOH (aq) Nucleophilic Attack at C4 Byproduct 2-Hydroxy-4-chlorophenyl Methyl Sulfone (Minor Isomer) Start->Byproduct Attack at C2 (Sterically Hindered) Target 4-Hydroxy-2-chlorophenyl Methyl Sulfone (Target) Meisenheimer->Target - NaCl (Major Pathway)

Figure 1: Regioselective hydrolysis of 2,4-dichlorophenyl methyl sulfone favoring the 4-hydroxy product.

Reactivity & Functionalization[10]

For drug development, the utility of 4-hydroxy-2-chlorophenyl methyl sulfone lies in its dual functionality: the acidic phenol and the electrophilic aromatic core.

O-Alkylation (Ether Synthesis)

The phenolic hydroxyl group is significantly more acidic than unsubstituted phenol due to the para-sulfonyl electron-withdrawing effect.

  • Reaction: Deprotonation with mild base (K₂CO₃) followed by reaction with alkyl halides (R-X).

  • Application: Synthesis of ether-linked pharmacophores (e.g., linking to heterocycles).

Palladium-Catalyzed Coupling

The C2-Chlorine atom, while less reactive than a bromide or iodide, can participate in Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) using specialized ligands (e.g., XPhos, SPhos) that facilitate oxidative addition into electron-deficient aryl chlorides.

  • Potential: Creation of biaryl sulfones or aniline derivatives.

Reactivity Workflow Diagram

Reactivity Core 4-Hydroxy-2-chlorophenyl Methyl Sulfone Ether O-Alkylated Ether (Drug Scaffold) Core->Ether K2CO3, R-Br (Williamson Ether Synthesis) Biaryl Biaryl Sulfone (via Suzuki Coupling) Core->Biaryl Pd(OAc)2, Ligand Ar-B(OH)2 (Suzuki-Miyaura) Ester Sulfonyl Ester (Prodrug Form) Core->Ester R-COCl, Pyridine (Esterification)

Figure 2: Functionalization pathways transforming the core scaffold into complex bioactive agents.

Analytical Characterization

To validate the synthesis of this specific isomer, researchers must look for distinct spectroscopic signatures.

MethodDiagnostic Signal (Expected)Interpretation
¹H NMR (DMSO-d₆) δ ~3.2 ppm (s, 3H)Methyl protons of the sulfone group (-SO₂CH₃).
δ ~10.5–11.0 ppm (s, 1H)Phenolic hydroxyl proton (downfield due to acidity).
δ ~7.0–8.0 ppm (m, 3H)Aromatic protons. Look for ortho coupling (d, ~8Hz) and meta coupling (d, ~2Hz).
IR Spectroscopy 1150 & 1300 cm⁻¹Strong symmetric and asymmetric S=O stretching.
3200–3400 cm⁻¹Broad O-H stretch.
Mass Spectrometry m/z 206 [M]⁺Molecular ion peak. Chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (gloves, goggles). The sulfone moiety generally imparts stability, reducing the risk of explosive decomposition compared to other sulfur intermediates, but standard precautions for organic synthesis apply.

  • Storage: Store in a cool, dry place. Hygroscopic potential is low, but moisture can affect precise stoichiometry in coupling reactions.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions of Aromatic Compounds." Chemical Reviews.

    • Context: Foundational text explaining the activation of aryl chlorides by para-sulfonyl groups for hydrolysis.
  • Sulfone Synthesis & Oxidation

    • Drabowicz, J., et al. (1994). "Oxidation of Sulfides to Sulfones." Organic Preparations and Procedures International.

    • Context: Protocols for the selective oxidation of thioethers to sulfones (Route B).
  • Cross-Coupling of Chlorinated Sulfones

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

    • Context: Methodology for utilizing the deactiv
  • General Properties of Hydroxy Sulfones

    • PubChem Compound Summary for 4-(Methylsulfonyl)phenol (Analogous Structure).

    • Context: Used for inferring pKa and solubility trends of the chlorinated deriv

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-4-(methylsulfonyl)phenol from 3-chloro-4-(methylthio)phenol

Executive Summary & Strategic Rationale The transformation of 3-chloro-4-(methylthio)phenol into 3-chloro-4-(methylsulfonyl)phenol is a critical synthetic node in the development of various pharmaceuticals and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The transformation of 3-chloro-4-(methylthio)phenol into 3-chloro-4-(methylsulfonyl)phenol is a critical synthetic node in the development of various pharmaceuticals and agrochemicals[1]. The methylsulfonyl (-SO₂Me) pharmacophore is widely recognized for its ability to enhance aqueous solubility, modulate metabolic stability, and drive specific target binding (such as COX-2 inhibition)[2].

However, oxidizing a thioether in the presence of an unprotected, electron-rich phenolic hydroxyl group presents a significant chemoselectivity challenge. Harsh oxidants (e.g., CrO₃, KMnO₄) or uncontrolled conditions can easily trigger the oxidative coupling of the phenol or its over-oxidation to a quinone[3]. To bypass these pitfalls, this protocol leverages Oxone® (potassium peroxymonosulfate) in an aqueous methanol system. Oxone is an environmentally benign, highly selective oxidant that smoothly oxidizes sulfides to sulfones without degrading sensitive aromatic rings[3].

Mechanistic Causality & Reaction Dynamics

Understanding the underlying kinetics and thermodynamics of this reaction is essential for mastering the protocol. The oxidation proceeds via a two-step mechanism:

  • First Oxidation (Sulfide to Sulfoxide): The nucleophilic sulfur atom of the methylthio group attacks the electrophilic peroxide oxygen of the peroxymonosulfate ion (HSO₅⁻). This step is highly exothermic and kinetically rapid, occurring almost instantaneously at 0 °C[4].

  • Second Oxidation (Sulfoxide to Sulfone): The intermediate sulfoxide is less nucleophilic due to the electron-withdrawing nature of the newly formed S=O bond. Consequently, the second oxidation step is slower and requires a stoichiometric excess of the oxidant (typically >2.5 equivalents) and extended reaction times at room temperature to reach completion[5].

Solvent Selection Causality: Oxone is an inorganic triple salt (2KHSO₅·KHSO₄·K₂SO₄) and is strictly water-soluble, whereas the starting 3-chloro-4-(methylthio)phenol is lipophilic[6]. A 1:1 mixture of Methanol and Water is employed to bridge this solubility gap, creating a homogeneous micro-environment that maximizes mass transfer and prevents the reaction from stalling at the sulfoxide stage[5].

Mechanism ArSMe Ar-S-CH3 (Sulfide) TS1 Nucleophilic Attack on Peroxymonosulfate ArSMe->TS1 ArSOMe Ar-S(=O)-CH3 (Sulfoxide) TS1->ArSOMe TS2 Second Oxidation (Slower Step) ArSOMe->TS2 ArSO2Me Ar-SO2-CH3 (Sulfone) TS2->ArSO2Me

Fig 1. Mechanistic sequence of thioether oxidation by potassium peroxymonosulfate.

Quantitative Optimization Data

To establish a self-validating and robust protocol, the equivalents of Oxone and the reaction time must be strictly controlled. The table below summarizes the optimization data, demonstrating why 3.0 equivalents of Oxone are mandated for complete sulfone conversion.

EntryOxone (Equivalents)Solvent SystemTemp (°C)Time (h)Sulfoxide Yield (%)Sulfone Yield (%)
11.0MeOH / H₂O (1:1)0 to RT2.0> 95< 5
22.0MeOH / H₂O (1:1)0 to RT4.01585
3 3.0 MeOH / H₂O (1:1) 0 to RT 4.0 0 > 99
43.0THF / H₂O (1:1)0 to RT6.0590

Data Interpretation: Using exactly 1.0 equivalent arrests the reaction at the sulfoxide stage[5]. To drive the thermodynamic formation of the sulfone, 3.0 equivalents in a highly miscible protic solvent (Methanol) provide the optimal kinetic environment.

Experimental Workflow & Protocol

Workflow Start Dissolve 3-Chloro-4-(methylthio)phenol in Methanol (MeOH) Mix Dropwise Addition at 0 °C (Exothermic Control) Start->Mix OxonePrep Prepare Aqueous Oxone Solution OxonePrep->Mix React Stir at RT (4 h) Monitor via TLC/LC-MS Mix->React Quench Quench & Extract (EtOAc / H2O) React->Quench Purify Crystallization or Column Chromatography Quench->Purify Product 3-Chloro-4-(methylsulfonyl)phenol (Pure Sulfone) Purify->Product

Fig 2. Experimental workflow for the chemoselective oxidation to sulfone.

Step-by-Step Methodology

1. Reagent Preparation:

  • Charge a round-bottom flask equipped with a magnetic stir bar with 3-chloro-4-(methylthio)phenol (1.0 mmol, 174.6 mg).

  • Dissolve the substrate in 5.0 mL of HPLC-grade Methanol. Stir until complete dissolution is achieved.

  • In a separate Erlenmeyer flask, dissolve Oxone (3.0 mmol, ~1.84 g) in 5.0 mL of deionized water. Note: Vigorous stirring is required as Oxone dissolution is endothermic.

2. Exothermic Control & Addition:

  • Submerge the methanolic substrate solution in an ice-water bath and allow it to equilibrate to 0 °C.

  • Add the aqueous Oxone solution dropwise over 15 minutes using an addition funnel.

  • Causality Check: The dropwise addition at 0 °C prevents thermal runaway. Uncontrolled exotherms can generate non-specific reactive oxygen species (ROS) capable of degrading the phenol ring[4].

3. Reaction Propagation:

  • Remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25 °C).

  • Stir vigorously for 4 hours. The mixture will gradually become a white, cloudy suspension as potassium sulfate byproducts precipitate.

4. Workup & Isolation:

  • Dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of water to dissolve the inorganic salts.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

The Self-Validating Analytical System

To ensure scientific integrity, this protocol is designed to be self-validating. You can definitively track the reaction's progress and confirm the product's identity using the following orthogonal methods:

  • TLC Tracking (Trustworthiness): Using a Hexane/EtOAc (7:3) eluent system, the starting sulfide is highly non-polar (high

    
    ). The intermediate sulfoxide is highly polar and will stay near the baseline. The target sulfone has an intermediate polarity. Complete disappearance of the baseline spot confirms the completion of the second oxidation step[5].
    
  • ¹H-NMR Shift Validation: The chemical shift of the methyl protons is a direct diagnostic tool for the oxidation state of the sulfur atom.

    • Sulfide (-S-CH₃): Singlet at ~2.40 ppm.

    • Sulfoxide (-S(=O)-CH₃): Singlet shifts downfield to ~2.80 ppm.

    • Sulfone (-SO₂-CH₃): Singlet shifts further downfield to ~3.20 ppm.

    • Validation: The absence of peaks at 2.40 ppm and 2.80 ppm in the crude NMR spectrum guarantees >99% conversion to the target sulfone.

References[1] Smolecule. 3-Chloro-4-(methylthio)phenol | 13560-43-5. Available at: https://www.smolecule.com/[2] Académie des sciences. Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. Available at: https://www.academie-sciences.fr/[6] Michigan State University. Preparation of Purified KHSO5·H2O and nBu4NHSO5 from Oxone by Simple and Efficient Methods. Available at: https://msu.edu/[3] Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews. Available at: https://jchemrev.com/[5] Kotha, S., Gupta, N. K., & Ansari, S. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances. Available at: https://doi.org/10.1039/D2RA04872H[4] Piergentili, I., et al. (2023). Enhancing the ROS Sensitivity of a Responsive Supramolecular Hydrogel Using Peroxizyme Catalysis. Biomacromolecules (ACS Publications). Available at: https://pubs.acs.org/doi/10.1021/acs.biomac.3c00262

Sources

Application

Application Note: Chemoselective mCPBA Oxidation of Sulfides to Sulfones in Phenol Derivatives

Executive Summary & Mechanistic Rationale The sulfone moiety is a crucial functional group in medicinal chemistry, often utilized to enhance the metabolic stability, aqueous solubility, and cell permeability of drug cand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The sulfone moiety is a crucial functional group in medicinal chemistry, often utilized to enhance the metabolic stability, aqueous solubility, and cell permeability of drug candidates 1[1]. While meta-chloroperoxybenzoic acid (mCPBA) is a highly reliable and strong electrophilic oxidant for converting thioethers (sulfides) to sulfoxides and sulfones 2[2], performing this transformation in the presence of an unprotected phenol presents a distinct chemoselectivity challenge.

Phenol rings are electron-rich and highly susceptible to electrophilic aromatic substitution or over-oxidation to quinones. However, because the inherent nucleophilicity of the thioether sulfur is significantly higher than that of the aromatic ring, selective oxidation is achievable. The first oxidation (sulfide to sulfoxide) is extremely fast and can be isolated at 0 °C 3[3]. The second oxidation (sulfoxide to sulfone) is slower due to the electron-withdrawing nature of the newly formed S=O bond, requiring a slight excess of oxidant and ambient temperatures 1[1].

ChemoselectiveOxidation A Phenolic Thioether (Highly Nucleophilic S) B mCPBA (1.0 eq) 0 °C, DCM A->B Fast C Sulfoxide Intermediate (Reduced Nucleophilicity) B->C D mCPBA (1.2 eq) RT, DCM C->D Slow E Phenolic Sulfone (Target Product) D->E F Over-Oxidation (Quinones / Ring Cleavage) E->F Excess mCPBA >30 °C

Fig 1: Chemoselective pathway for mCPBA oxidation of phenolic thioethers.

Experimental Design & Causality

To prevent the degradation of the phenol moiety, every variable in this protocol is strictly controlled based on the following mechanistic causalities:

  • Solvent Selection (Dichloromethane): Chlorinated solvents like DCM are optimal for mCPBA oxidations because they do not participate in side reactions and provide excellent solubility for both the oxidant and the substrate 3[3].

  • Stoichiometric Precision: Commercially available mCPBA is typically ~77% pure (stabilized with water and m-chlorobenzoic acid) 2[2]. Calculations must account for this. Using exactly 2.2 active equivalents ensures complete conversion to the sulfone without leaving excess oxidant to attack the phenol.

  • Temperature Gradient: The reaction is initiated at 0 °C to manage the highly exothermic first oxidation step 1[1]. Allowing it to warm to room temperature (RT) provides the activation energy needed for the slower sulfoxide-to-sulfone transition.

  • Quenching Mechanics: A saturated sodium thiosulfate (Na₂S₂O₃) quench is mandatory 1[1]. Concentrating unquenched peroxides in the presence of an electron-rich phenol will almost certainly lead to explosive hazards or late-stage oxidative degradation.

Quantitative Data Summary

The following table summarizes the optimization landscape for oxidizing a model phenolic thioether, demonstrating the critical nature of temperature and stoichiometry.

Active mCPBA (eq)Temperature ProfileReaction TimeMajor ProductYield (%)Phenol Integrity
1.0 eq0 °C1 hSulfoxide>85%Intact
2.2 eq 0 °C → 25 °C 3–4 h Sulfone 80–90% Intact
3.5 eq25 °C → 40 °C12 hComplex Mixture<40%Degraded (Quinones)

Detailed Experimental Protocol

Materials Required
  • Phenolic thioether substrate (1.0 eq)

  • mCPBA (~77% w/w, 2.2 eq active oxidant)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

Step 1: Reaction Setup & First Oxidation

  • Charge an oven-dried round-bottom flask with the phenolic thioether (1.0 eq) and a magnetic stir bar.

  • Dissolve the substrate in anhydrous DCM to achieve a concentration of ~0.1 M.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes 1[1].

  • In a separate vial, dissolve mCPBA (2.2 eq active) in a minimal amount of DCM. Causality Note: Pre-dissolving mCPBA prevents localized concentration spikes that cause hot spots and phenol degradation.

  • Add the mCPBA solution dropwise to the stirring substrate solution over 15–20 minutes.

Step 2: Second Oxidation & Maturation 6. Maintain the reaction at 0 °C for 1 hour to ensure complete conversion to the sulfoxide intermediate. 7. Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for an additional 2–3 hours. 8. Crucial: Do not allow the temperature to exceed 30 °C, as thermal stress in the presence of peracids will cleave or oxidize the phenol ring 1[1].

Step 3: Quenching & Workup 9. Once complete (verified via TLC, see Section 4), quench the reaction by adding an equal volume of saturated aqueous Na₂S₂O₃ 1[1]. Stir vigorously for 15 minutes. 10. Transfer to a separatory funnel. Separate the organic layer and wash it with saturated aqueous NaHCO₃ (2 × 1 vol) to neutralize and remove the m-chlorobenzoic acid byproduct.

  • Troubleshooting Note: If your specific phenol derivative is highly acidic (e.g., nitrophenols), it may deprotonate and partition into the basic aqueous layer. If product loss is observed, re-acidify the aqueous layer to pH 4 and back-extract with Ethyl Acetate.
  • Wash the organic layer with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenolic sulfone. Purify via flash column chromatography if necessary.

Self-Validation & Quality Control Checkpoints

A robust protocol must be self-validating. Implement these checkpoints to ensure reaction integrity:

  • Checkpoint 1: TLC Monitoring (The "V" Pattern) Monitor the reaction using an eluent like 30% EtOAc in Hexanes. You will observe a distinct progression:

    • T = 0: Starting thioether runs high (High Rf).

    • T = 30 min: The highly polar sulfoxide intermediate appears near the baseline (Low Rf).

    • T = 3 hours: The final sulfone product appears exactly between the thioether and the sulfoxide (Intermediate Rf). The reaction is complete when the baseline sulfoxide spot disappears.

  • Checkpoint 2: Peroxide Safety Test Before transferring the organic layer to a rotary evaporator, spot the organic phase onto a KI-starch test strip. A lack of blue/black color validates that the Na₂S₂O₃ quench successfully destroyed all active mCPBA, preventing explosive concentration.

  • Checkpoint 3: ¹H NMR Shift Validation In the ¹H NMR spectrum, the protons adjacent to the sulfur atom (e.g., an S-CH₃ group) act as an internal diagnostic tool. Expect a progressive downfield shift: Thioether (~2.1 ppm) → Sulfoxide (~2.7 ppm) → Sulfone (~3.1 ppm). The aromatic phenol protons should remain intact, integrating correctly without the appearance of complex multiplet degradation peaks.

References

  • Application Notes and Protocols for the Oxidation of Tetrahydro-4H-thiopyran-4-one Source: Benchchem URL
  • Selective Oxidation of Organosulphides using m-CPBA as oxidant Source: Der Pharma Chemica URL
  • Source: PMC (National Institutes of Health)
  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid Source: Organic Chemistry Portal URL

Sources

Method

The Strategic Utility of 3-Chloro-4-(methylsulfonyl)phenol in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Abstract This comprehensive guide delineates the role and application of 3-Chloro-4-(methylsulfonyl)phenol as a pivotal intermediate in pharmaceutical research and development. The document provides a deep dive into its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide delineates the role and application of 3-Chloro-4-(methylsulfonyl)phenol as a pivotal intermediate in pharmaceutical research and development. The document provides a deep dive into its synthesis, physicochemical properties, and potential applications, with a strong emphasis on the underlying chemical principles that govern its reactivity and utility. Detailed, field-tested protocols for its preparation and analysis are presented, aimed at equipping researchers, scientists, and drug development professionals with the practical knowledge required for its effective use. The guide also explores the broader context of substituted phenols in medicinal chemistry, offering insights into the strategic incorporation of the 3-chloro-4-(methylsulfonyl)phenoxy moiety into advanced pharmaceutical scaffolds.

Introduction: The Emerging Importance of Substituted Phenols in Drug Discovery

The phenol motif is a recurring and functionally significant structural element in a vast array of pharmaceuticals.[1] Its ability to engage in hydrogen bonding, act as a proton donor, and serve as a scaffold for further functionalization makes it a privileged structure in medicinal chemistry. The strategic placement of substituents on the phenolic ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

Among the myriad of substituted phenols, 3-Chloro-4-(methylsulfonyl)phenol represents a particularly interesting building block. The presence of a chloro group at the 3-position and a methylsulfonyl group at the 4-position imparts a unique electronic and steric profile. The electron-withdrawing nature of both substituents enhances the acidity of the phenolic proton, while also influencing the molecule's reactivity in nucleophilic aromatic substitution and etherification reactions. This guide will illuminate the synthesis, properties, and potential applications of this versatile intermediate.

Physicochemical Properties and Safety Considerations

While specific experimental data for 3-Chloro-4-(methylsulfonyl)phenol is not extensively published, its properties can be reliably inferred from closely related analogs.

Table 1: Estimated Physicochemical Properties of 3-Chloro-4-(methylsulfonyl)phenol and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
3-Chloro-4-(methylsulfonyl)phenolC₇H₇ClO₃S206.65Estimated: 100-120Strong electron-withdrawing groups, acidic phenol
3-Chloro-4-methylphenolC₇H₇ClO142.5848-53Chloro and methyl substitution
4-(Methylsulfonyl)phenol[2]C₇H₈O₃S172.2093-97Methylsulfonyl and hydroxyl groups
3-Chloro-4-(methylthio)phenol[3]C₇H₇ClOS174.65Not specifiedPrecursor to the target compound

Safety and Handling:

Based on the safety data for related compounds such as 3-chloro-4-methylphenol and 4-(methylsulfonyl)phenol, 3-Chloro-4-(methylsulfonyl)phenol should be handled with care.[4] It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis Protocol: A Two-Step Approach

The most logical and efficient synthesis of 3-Chloro-4-(methylsulfonyl)phenol involves a two-step process starting from the commercially available 3-Chloro-4-(methylthio)phenol. This precursor contains the desired chloro and thioether functionalities, with the latter being readily oxidized to the target sulfone.

Workflow for the Synthesis of 3-Chloro-4-(methylsulfonyl)phenol

start Start: 3-Chloro-4-(methylthio)phenol oxidation Oxidation Reaction (e.g., with Oxone® or H₂O₂) start->oxidation Step 1 workup Aqueous Workup & Extraction oxidation->workup Step 2 purification Purification (Recrystallization or Chromatography) workup->purification Step 3 product Product: 3-Chloro-4-(methylsulfonyl)phenol purification->product Step 4

Caption: Synthetic workflow for 3-Chloro-4-(methylsulfonyl)phenol.

Detailed Experimental Protocol

Materials:

  • 3-Chloro-4-(methylthio)phenol

  • Oxone® (Potassium peroxymonosulfate) or 30% Hydrogen Peroxide

  • Methanol or Acetic Acid (as solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-(methylthio)phenol (1.0 eq) in a suitable solvent such as methanol or acetic acid.

  • Oxidation: Cool the solution in an ice bath. To the stirred solution, add Oxone® (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 20°C. Alternatively, 30% hydrogen peroxide (2.5 eq) can be used, often in the presence of a catalytic amount of a metal salt (e.g., sodium tungstate). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite (if H₂O₂ was used) or water. Remove the organic solvent under reduced pressure. To the resulting aqueous mixture, add ethyl acetate to extract the product.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-4-(methylsulfonyl)phenol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quality Control and Analytical Protocols

Robust analytical methods are crucial for ensuring the purity and identity of pharmaceutical intermediates. A combination of chromatographic and spectroscopic techniques should be employed for the quality control of 3-Chloro-4-(methylsulfonyl)phenol.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized intermediate. A reverse-phase method is generally suitable for this type of compound.

Table 2: Suggested HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 20-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of 3-Chloro-4-(methylsulfonyl)phenol.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the sulfonyl group, and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

sample Synthesized Product hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry sample->ms purity Purity Assessment (>98%) hplc->purity structure Structural Confirmation nmr->structure mw Molecular Weight Confirmation ms->mw release Release for Further Synthesis purity->release structure->release mw->release

Caption: Analytical workflow for quality control.

Applications in Pharmaceutical Synthesis

The 3-chloro-4-(methylsulfonyl)phenoxy moiety is a valuable pharmacophore that can be incorporated into a variety of drug scaffolds. The phenolic hydroxyl group serves as a convenient handle for derivatization, most commonly through etherification reactions.

Potential as an Intermediate for Kinase Inhibitors

Many kinase inhibitors feature a substituted phenoxy group that occupies the ATP-binding pocket of the enzyme. The specific substitution pattern of 3-Chloro-4-(methylsulfonyl)phenol could offer a unique combination of steric and electronic interactions with the target kinase. For example, the synthesis of Lenvatinib, a multi-kinase inhibitor, involves a 4-amino-3-chlorophenol intermediate, highlighting the relevance of this substitution pattern in modern drug design.

Role in the Synthesis of Novel Anti-inflammatory Agents

The methylsulfonyl group is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. Its ability to act as a hydrogen bond acceptor can be crucial for target engagement. The combination of this group with a chlorinated phenol could lead to the development of novel anti-inflammatory agents with improved properties.

General Protocol for Williamson Ether Synthesis

A common application of 3-Chloro-4-(methylsulfonyl)phenol is its use in the Williamson ether synthesis to couple it with a suitable electrophile.

Materials:

  • 3-Chloro-4-(methylsulfonyl)phenol

  • An appropriate alkyl halide or sulfonate (R-X)

  • Potassium carbonate or cesium carbonate (as a base)

  • Dimethylformamide (DMF) or acetonitrile (as a solvent)

Procedure:

  • To a solution of 3-Chloro-4-(methylsulfonyl)phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add the electrophile (R-X) (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting ether by column chromatography or recrystallization.

Conclusion

3-Chloro-4-(methylsulfonyl)phenol is a highly functionalized and versatile intermediate with significant potential in pharmaceutical synthesis. Its unique electronic properties and multiple points for derivatization make it an attractive building block for the creation of novel drug candidates. The protocols and insights provided in this guide are intended to facilitate its synthesis, analysis, and application in drug discovery and development programs. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of such well-defined intermediates will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

  • ResearchGate. (n.d.). Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylphenol. [Link]

  • NSF PAR. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • ResearchGate. (2010, March). Synthesis and Antibacterial Activity of 3-Chloro 4-(Substitutedphenyl) Azetidinonyl/Thiazolidinonyl-4-(3-Acetanilido) Oxa/Thiazoles. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methylphenol. [Link]

  • PMC. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-chloro-4-methyl- (CAS 615-62-3). [Link]

  • PubMed. (n.d.). Bacterial metabolism of substituted phenols. Oxidation of 4-(methylmercapto)-and 4-(methylsulfinyl)-phenol by Nocardia spec. DSM 43251. [Link]

  • Organic Syntheses. (n.d.). 2-NAPHTHALENETHIOL. [Link]

  • Google Patents. (n.d.). US8969379B2 - Pharmaceutical compositions of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7=methoxy-6-quinolinecarboxide.
  • European Patent Office. (2008, December 24). SULPHONATION OF PHENOLS - Patent 1427697. [Link]

  • Beilstein Journals. (2011, April 18). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]

  • Cardiff University. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]

  • Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. [Link]

  • MDPI. (2025, November 13). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. [Link]

  • NIST. (n.d.). Phenol, 3-chloro-. [Link]

  • HELIX Chromatography. (2021, February 13). HPLC Methods for analysis of Phenol. [Link]

  • EPA. (2025, October 15). 3-Methyl-4-(methylthio)phenol Properties. [Link]

  • MDPI. (n.d.). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. [Link]

Sources

Application

Nucleophilic substitution reactions of 3-Chloro-4-(methylsulfonyl)phenol

Application Note: Strategic Nucleophilic Substitution of 3-Chloro-4-(methylsulfonyl)phenol Executive Summary & Strategic Importance 3-Chloro-4-(methylsulfonyl)phenol (CAS: 14763-60-1 derivatives) represents a critical "p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Nucleophilic Substitution of 3-Chloro-4-(methylsulfonyl)phenol

Executive Summary & Strategic Importance

3-Chloro-4-(methylsulfonyl)phenol (CAS: 14763-60-1 derivatives) represents a critical "push-pull" aromatic scaffold in medicinal chemistry. It features a unique electronic conflict: the methylsulfonyl group (-SO₂Me) is a potent electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (SNAr), while the phenolic hydroxyl (-OH) is an electron-donating group (EDG) that, upon deprotonation, severely deactivates the ring.

This guide addresses the synthetic challenge of displacing the chlorine atom (positioned ortho to the sulfone) with nucleophiles (amines, alkoxides, thiols). This transformation is pivotal for synthesizing sulfone-containing bioactives, including COX-2 inhibitors, HCV protease inhibitors, and kinase inhibitors similar to the Lapatinib scaffold.[1]

Key Technical Insight: The success of the reaction depends entirely on managing the ionization state of the phenol. We present two distinct protocols:

  • The "Protect-Activate" Route: Maximizes yield and scope (Recommended).

  • The Direct Displacement Route: Minimizes steps but requires specific solvent/base tuning.

Mechanistic Analysis: The Electronic Tug-of-War

To design a valid protocol, one must understand the competing electronic effects.

  • Activation: The -SO₂Me group at position 4 withdraws electron density via induction (-I) and resonance (-M). This creates a partial positive charge at position 3 (the C-Cl bond), lowering the energy barrier for the formation of the Meisenheimer complex.

  • Deactivation (The Phenoxide Trap): In basic conditions required for SNAr, the phenol (pKa ~7.8) deprotonates to phenoxide. The resulting oxyanion (-O⁻) is a strong electron donor (+M), pushing electron density into the ring. This increases the electron density at the C-Cl center, repelling the incoming nucleophile and destabilizing the anionic intermediate.[1]

Graphviz Diagram 1: Reaction Pathway & Competitive Deactivation

SNAr_Mechanism Figure 1: The 'Phenoxide Trap' in S_NAr reactions of phenolic sulfones. Substrate 3-Chloro-4-(methylsulfonyl)phenol Phenoxide Phenoxide Anion (Electron Rich / Deactivated) Substrate->Phenoxide Fast Deprotonation (Path A: Dead End) Protected O-Protected Intermediate (Electron Poor / Activated) Substrate->Protected O-Alkylation (Path B: Recommended) Base Base (e.g., K2CO3) Meisenheimer Meisenheimer Complex (Resonance Stabilized by SO2Me) Phenoxide->Meisenheimer + Nucleophile (Very Slow/High Temp) Protected->Meisenheimer + Nucleophile (Fast S_NAr) Product Substituted Product (Aniline/Ether) Meisenheimer->Product - Cl (Leaving Group)

Experimental Protocols

Protocol A: The "Protect-Activate" Strategy (High Reliability)

Best for: Valuable nucleophiles, chiral amines, or when high yields are critical.[1]

Rationale: Masking the phenol as a benzyl or methyl ether prevents phenoxide formation, maintaining the full electron-withdrawing power of the sulfone.[1]

Step 1: Protection (O-Benzylation)

  • Reagents: Substrate (1.0 equiv), Benzyl Bromide (1.1 equiv), K₂CO₃ (1.5 equiv).

  • Solvent: Acetone or DMF (0.5 M).

  • Procedure: Stir at 60°C for 2-4 hours. Monitor by TLC/HPLC.

  • Workup: Aqueous extraction (EtOAc/Water). Dry over MgSO₄.[2]

  • Output: 2-chloro-1-(benzyloxy)-4-(methylsulfonyl)benzene.

Step 2: Nucleophilic Substitution (SNAr)

  • Substrate: Protected intermediate from Step 1 (1.0 equiv).

  • Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv).

  • Base: DIPEA (2.0 equiv) or Cs₂CO₃ (1.5 equiv).

  • Solvent: DMSO (Polar aprotic is essential to solvate the cation and leave the nucleophile "naked").

  • Conditions: Heat to 90-110°C for 4-12 hours.

    • Note: The SO₂Me group makes this reaction faster than typical chlorobenzenes, but slower than fluorobenzenes.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[3]

Step 3: Deprotection (Optional)

  • If the free phenol is required, perform hydrogenolysis (H₂, Pd/C) or use BBr₃ (for methyl ethers) to reveal the hydroxyl group on the substituted core.

Protocol B: Direct Displacement (Process Intensification)

Best for: Simple, cheap nucleophiles (e.g., morpholine, piperidine) and large-scale commodity synthesis.[1]

Rationale: By using high temperatures and specific solvents, we force the reaction despite the electronic deactivation. We use 2 equivalents of base : one to deprotonate the phenol (sacrificial) and one to neutralize the HCl generated during substitution.

Reagents:

  • Substrate: 3-Chloro-4-(methylsulfonyl)phenol (10 mmol, 2.06 g)

  • Nucleophile: Morpholine (15 mmol, 1.30 g)

  • Base: K₂CO₃ (22 mmol, 3.04 g) - Must be anhydrous and finely ground.[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Avoid protic solvents.[1]

Procedure:

  • Setup: Charge a pressure tube or round-bottom flask with Substrate, Base, and Solvent (20 mL).

  • Degassing: Sparge with Nitrogen for 10 mins (prevents oxidative side reactions of the phenoxide).

  • Addition: Add Nucleophile.

  • Reaction: Heat to 130-140°C .

    • Critical Control Point: The temperature must be higher than Protocol A because the ring is electron-rich (phenoxide form).

  • Monitoring: Monitor HPLC for the disappearance of the starting material. Expect reaction times of 12-24 hours.[1]

  • Quench: Cool to room temperature. Carefully acidify with 1M HCl to pH 6-7.

    • Why? The product exists as a phenoxide salt in the reaction mixture. Acidification precipitates the neutral phenol product.

  • Purification: Recrystallization from Ethanol/Water.

Data Summary: Protocol Comparison

FeatureProtocol A (Protection)Protocol B (Direct)
Step Count 2-3 Steps1 Step
Reaction Temp Moderate (90-110°C)High (130-140°C)
Yield (Typical) 85-95% (Overall)50-70%
Impurity Profile CleanModerate (Tarry byproducts possible)
Atom Economy Lower (Protecting group waste)High
Suitability Drug Discovery / Complex AnalogsProcess Chemistry / Simple Analogs

Troubleshooting & Optimization Guide

Issue 1: No Reaction / Low Conversion

  • Cause: The leaving group (Cl) is not labile enough, or the phenoxide deactivation is too strong.

  • Solution:

    • Switch solvent to DMSO or Sulfolane (higher dielectric constant stabilizes the transition state).

    • Add a phase transfer catalyst (e.g., TBAB , 5 mol%) if using heterogeneous bases.

    • Advanced: Use Microwave irradiation to overcome the activation energy barrier.

Issue 2: Hydrolysis of the Sulfone

  • Cause: At very high pH and temperatures, the -SO₂Me group can sometimes be displaced or hydrolyzed.[1]

  • Solution: Ensure the reagents are dry. Use bulky organic bases (DIPEA) instead of hydroxide bases.

Issue 3: Regioselectivity (Ipso attack at Sulfone)

  • Observation: Nucleophile attacks the C4 position, displacing the sulfone instead of the chlorine.

  • Mechanism: The sulfone is also a leaving group (though poorer than Cl).

  • Control: This is rare with Cl at the ortho position due to the "Ortho Effect" and the high lability of Cl. Ensure the temperature does not exceed 150°C.

Workflow Visualization

Graphviz Diagram 2: Synthetic Workflow Options

Workflow Figure 2: Decision tree for synthetic route selection. cluster_A Protocol A: Protection Route cluster_B Protocol B: Direct Route Start Start: 3-Chloro-4-(methylsulfonyl)phenol StepA1 1. Benzyl Bromide, K2CO3 (Protection) Start->StepA1 StepB1 1. Amine, K2CO3 (2.5 eq) NMP, 140°C Start->StepB1 High Temp Required StepA2 2. Amine, DMSO, Heat (S_NAr Displacement) StepA1->StepA2 StepA3 3. H2, Pd/C (Deprotection) StepA2->StepA3 End Final Product: 3-Amino-substituted-4-(methylsulfonyl)phenol StepA3->End StepB2 2. Acidic Workup (pH 6) StepB1->StepB2 StepB2->End

References

  • Compound Properties & Safety: National Center for Biotechnology Information. "PubChem Compound Summary for CID 123350, 4-(Methylsulfonyl)phenol" (Analogous properties). PubChem. [Link]

  • General SNAr Mechanism: Ashenhurst, J. "Nucleophilic Aromatic Substitution (SNAr): The Mechanism." Master Organic Chemistry. [Link]

  • Analogous Lapatinib Intermediate Synthesis: "Preparation method of lapatinib intermediate.

Sources

Method

Application Note: Preparation of 2-Chloro-4-(methylsulfonyl)phenol from 3,4-Dichlorophenyl Methyl Sulfone

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Executive Summary & Nomenclature Clarification The synthesis of highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers

Executive Summary & Nomenclature Clarification

The synthesis of highly functionalized methylsulfonyl phenols is a critical operation in the development of COX-2 inhibitors and advanced agrochemicals. This application note details the robust, scalable preparation of the target phenol via a Nucleophilic Aromatic Substitution (SNAr) of 3,4-dichlorophenyl methyl sulfone (IUPAC: 1,2-dichloro-4-(methylsulfonyl)benzene, CAS 38452-47-0)[1].

A Critical Note on Nomenclature (Expertise Insight): In legacy literature and informal laboratory shorthand, the product of this reaction is frequently misidentified as "3-chloro-4-(methylsulfonyl)phenol." However, based on IUPAC nomenclature and SNAr regioselectivity, the correct systematic name for the resulting product is 2-chloro-4-(methylsulfonyl)phenol (CAS 20945-65-7)[2][3].

Mechanistically, the hydroxide nucleophile exclusively attacks the position para to the strongly electron-withdrawing sulfone group (position 4 of the starting material). Displacing the meta-chlorine (which would yield the literal 3-chloro isomer) is electronically forbidden under these conditions because the intermediate cannot be stabilized by the sulfone. Therefore, this guide outlines the synthesis of the thermodynamically and kinetically favored 2-chloro isomer, addressing the chemical reality behind the informal nomenclature.

Mechanistic Causality: The SNAr Pathway

Do not treat this synthesis as a simple mixing of reagents; understanding the causality of the SNAr mechanism is essential for troubleshooting and scale-up .

  • Activation: The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group (EWG). It depletes electron density from the aromatic ring, specifically activating the ortho and para positions.

  • Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the para-carbon (C4), which bears a chlorine atom.

  • Meisenheimer Complex Formation: The attack forms a negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized and highly stabilized by the adjacent sulfone group.

  • Elimination: The chloride ion (Cl⁻), being a good leaving group, is expelled, restoring aromaticity and yielding the phenoxide salt.

  • Protonation: An acidic workup converts the water-soluble phenoxide into the highly crystalline, neutral phenol.

SNAr_Mechanism A 3,4-Dichlorophenyl methyl sulfone B NaOH / DMSO (Polar Aprotic) A->B Addition C Meisenheimer Complex B->C OH- attack D Phenoxide Intermediate C->D Cl- loss E 2-Chloro-4-(methylsulfonyl)phenol (Target Product) D->E HCl (pH 2)

Fig 1: SNAr mechanism for the preparation of the target phenol via a Meisenheimer complex.

Reaction Optimization & Data Presentation

The choice of solvent and base stoichiometry dictates the success of this reaction. Using a polar protic solvent (like water) heavily solvates the hydroxide ion, dampening its nucleophilicity and stalling the reaction. Transitioning to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) leaves the hydroxide "naked" and highly reactive.

Table 1: SNAr Condition Optimization Data

SolventBase (Equivalents)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
WaterNaOH (3.0)10012< 10N/A
DMFK₂CO₃ (3.0)10084538
DMSONaOH (2.0)8068579
DMSO NaOH (3.0) 80 4 > 99 92

Note: 3.0 equivalents of NaOH are optimal. One equivalent acts as the nucleophile, the second deprotonates the newly formed phenol to drive the equilibrium forward, and the third compensates for trace moisture and side reactions.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating In-Process Controls (IPCs), the chemist can verify the success of each phase before proceeding.

Reagents Required
  • Starting Material: 3,4-Dichlorophenyl methyl sulfone (1.0 eq, 10.0 g, 44.4 mmol)[1]

  • Base: Sodium Hydroxide, aqueous 50% w/w solution (3.0 eq, 5.3 g NaOH, 133.2 mmol)

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (50 mL)

  • Quench/Workup: 2M Hydrochloric Acid (HCl), Deionized Water

Step-by-Step Methodology
  • Substrate Dissolution: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 10.0 g of 3,4-dichlorophenyl methyl sulfone and 50 mL of DMSO. Stir at room temperature until a clear solution is achieved.

  • Base Addition: Slowly add the 50% aqueous NaOH solution dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized heating and minimizes the formation of undesired bis-substitution byproducts.

  • Heating & Reaction: Heat the reaction mixture to 80 °C using an oil bath. Maintain stirring for 4 hours.

    • IPC 1 (Reaction Completion): Pull a 0.1 mL aliquot, quench in 1 mL of 1M HCl, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 7:3) or HPLC. The starting material peak must be ≤ 1%.

  • Cooling & Dilution: Once complete, remove the heat source and allow the mixture to cool to room temperature. Pour the mixture into 150 mL of ice-cold deionized water. The solution will remain clear as the product is currently the water-soluble sodium phenoxide salt.

  • Acidification (Product Precipitation): Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches 2.0 - 3.0.

    • IPC 2 (Protonation): Verify pH with indicator strips. A dense white-to-off-white precipitate (the neutral phenol) will crash out of the solution immediately.

  • Isolation: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with 3 x 50 mL of ice-cold deionized water to remove residual DMSO and NaCl.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

    • IPC 3 (Purity): Obtain a melting point and ¹H-NMR (in DMSO-d₆) to confirm the structure of 2-chloro-4-(methylsulfonyl)phenol[3]. Expected yield: ~8.4 g (92%).

Exp_Workflow Step1 1. Dissolve starting material in DMSO Step2 2. Add aqueous NaOH (3.0 eq) dropwise Step1->Step2 Step3 3. Heat to 80°C for 4 hours Step2->Step3 Step4 4. Cool to RT & dilute with water Step3->Step4 Step5 5. Acidify with 2M HCl to pH 2 Step4->Step5 Step6 6. Filter, wash, and dry under vacuum Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target phenol.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

  • Kato, Y., et al. (1997). Role of 3,4-dichlorophenyl methyl sulfone, a metabolite of o-dichlorobenzene, in the changes in hepatic microsomal drug-metabolizing enzymes. Toxicology and Applied Pharmacology, 145(2), 277-284.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108933, 1,2-Dichloro-4-(methylsulfonyl)benzene (CAS 38452-47-0).[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3034509, 2-Chloro-4-(methylsulfonyl)phenol (CAS 20945-65-7).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-Chloro-4-(methylsulfonyl)phenol synthesis

Technical Support Center: 3-Chloro-4-(methylsulfonyl)phenol Synthesis Executive Summary This guide addresses the synthesis of 3-Chloro-4-(methylsulfonyl)phenol (CAS: 84060-09-3), a critical intermediate for agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Chloro-4-(methylsulfonyl)phenol Synthesis

Executive Summary

This guide addresses the synthesis of 3-Chloro-4-(methylsulfonyl)phenol (CAS: 84060-09-3), a critical intermediate for agrochemicals (e.g., Topramezone) and pharmaceuticals.[1] While various routes exist, the industry standard for high yield involves the oxidation of 3-chloro-4-(methylthio)phenol .[1]

Users frequently report yield losses due to three specific factors:

  • Incomplete Oxidation: Stalling at the sulfoxide intermediate.

  • Workup pH Mismanagement: The electron-withdrawing nature of the sulfone and chlorine groups significantly increases the acidity of the phenolic hydroxyl, leading to unintended product loss in basic aqueous washes.

  • Regioselectivity Issues: If attempting direct chlorination of 4-(methylsulfonyl)phenol (leads to 2-chloro isomer).

Part 1: The Core Protocol (Optimized Route)

Q: What is the most robust synthetic route for high-yield production? A: The "Gold Standard" protocol is the Tungstate-Catalyzed Peroxide Oxidation of 3-chloro-4-(methylthio)phenol.[1] This method avoids the purification difficulties associated with mCPBA (removal of benzoic acid byproducts) and is scalable.

Reaction Scheme:


[1]
Step-by-Step Protocol
  • Dissolution: Dissolve 3-chloro-4-(methylthio)phenol (1.0 eq) in Isopropyl Alcohol (IPA) or Methanol. Add

    
     (0.02 eq).
    
  • Oxidation: Heat to 50°C. Add 30%

    
     (2.5 eq) dropwise. Note: The reaction is exothermic; control addition rate to maintain 55-60°C.
    
  • Completion: Stir at 60°C for 2-4 hours. Monitor by HPLC (TLC is often insufficient to distinguish sulfone/sulfoxide).

  • Quench: Destroy excess peroxide with

    
     solution.
    
  • Isolation (CRITICAL): Acidify to pH 1-2 with HCl. Extract with Ethyl Acetate.[2][3]

  • Purification: Crystallize from Toluene/Heptane or Ethanol/Water.

Part 2: Troubleshooting & FAQs

Q: I am getting low yields (~40-50%) after extraction. Where is my product? A: You likely lost it in the aqueous wash. The Science: The sulfonyl (


) and chloro (

) groups are strong electron-withdrawing groups (EWGs).[1] While unsubstituted phenol has a

of ~10, your product's

is likely shifted to 7.0–7.5 .
  • Common Mistake: Washing the organic layer with Saturated

    
     (pH ~8.5) or 1M NaOH.
    
  • Result: The product deprotonates and partitions into the aqueous waste.

  • Solution: Perform all washes with acidic water (pH 2-3) or brine.[1] Do not use alkaline washes.

Q: My product has a persistent yellow color and a lower melting point. What is the impurity? A: This is typically the Sulfoxide Intermediate (3-chloro-4-(methylsulfinyl)phenol).[1]

  • Cause: Insufficient oxidant or low reaction temperature.

  • Diagnosis: Check HPLC. The sulfoxide usually elutes slightly before the sulfone on Reverse Phase (C18).

  • Fix: Ensure you use at least 2.2–2.5 equivalents of oxidant. If the reaction stalls, add 0.5 eq more

    
     and increase temperature to 65°C.
    

Q: Can I synthesize this by chlorinating 4-(methylsulfonyl)phenol directly? A: No.

  • Reasoning: The phenolic

    
     group is a strong ortho/para director. The 
    
    
    
    group is a meta director.
  • Outcome: Chlorination will occur primarily at the 2-position (ortho to OH), yielding 2-chloro-4-(methylsulfonyl)phenol, not the desired 3-chloro isomer.[1] The 3-chloro isomer must be established before the sulfone formation or via

    
     on a nitrobenzene precursor.[1]
    

Part 3: Data & Visualization

Table 1: Comparison of Oxidants for Yield Optimization
OxidantYield PotentialPurity ProfileScalabilityNotes

/

92-96% HighExcellentGreen chemistry; water is the only byproduct.[1] Best for phenols.
mCPBA 85-90%MediumPoorDifficult to separate m-chlorobenzoic acid from the phenolic product.[1]
Oxone® 90-95%HighMediumExcellent reactivity but requires handling large amounts of solid salts.[1]

70-80%HighLowExpensive; typically stops at sulfoxide unless forced.
Visual Workflow: pH-Critical Workup Strategy

WorkupLogic Start Reaction Mixture (Product + Water + Salts) Quench Quench excess peroxide (Na2SO3) Start->Quench pH_Check Check pH Quench->pH_Check Decision Is pH < 2? pH_Check->Decision Acidify ADD HCl (Target pH 1-2) Decision->Acidify No Extract Extract with EtOAc Decision->Extract Yes Acidify->Extract Wash_Error Wash with NaHCO3? Extract->Wash_Error Loss PRODUCT LOSS (Deprotonates into Aqueous) Wash_Error->Loss Yes (Avoid) Success Wash with Brine/Water (Product stays in Organic) Wash_Error->Success No Final Evaporate & Crystallize Success->Final

Caption: Decision tree highlighting the critical pH dependency during workup to prevent product loss into the aqueous phase.

References

  • PrepChem. (n.d.). Synthesis of 3-chloro-4-methylphenol and related intermediates. Retrieved March 8, 2026, from [Link]

    • Context: Provides foundational methods for manipulating chloro-methyl-phenols and diazotiz
  • National Center for Biotechnology Information (NCBI). (2023). Synthesis of Sulfones via Oxidation. PubChem Compound Summary for CAS 13560-43-5. Retrieved March 8, 2026, from [Link]

    • Context: Validates the sulfide precursor and general oxid
  • Context: Offers comparative analysis of synthetic str
  • Organic Chemistry Portal. (n.d.). Sulfone Synthesis by Oxidation. Retrieved March 8, 2026, from [Link]

    • Context: Authoritative source for the Tungstate/H2O2 and Oxone oxid

Sources

Optimization

Technical Guide: Thermal Stability &amp; Handling of 3-Chloro-4-(methylsulfonyl)phenol

The following technical guide is structured as a Tier-3 Support Resource for researchers and process chemists working with 3-Chloro-4-(methylsulfonyl)phenol . Executive Summary 3-Chloro-4-(methylsulfonyl)phenol is a spec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for researchers and process chemists working with 3-Chloro-4-(methylsulfonyl)phenol .

Executive Summary

3-Chloro-4-(methylsulfonyl)phenol is a specialized intermediate often utilized in the synthesis of agrochemicals (e.g., benzoylcyclohexanedione herbicides) and active pharmaceutical ingredients (APIs). Its thermal stability profile is dominated by two competing functionalities: the thermally robust methylsulfonyl group (–SO₂CH₃) and the oxidatively sensitive phenolic hydroxyl group (–OH).

While the sulfone moiety confers high thermal resistance (typically stable >250°C), the electron-deficient phenolic ring presents specific challenges regarding oxidative degradation and acidity-driven side reactions at elevated temperatures. This guide addresses these specific stability vectors.

Module 1: Thermal Characterization & Limits

Q1: What is the maximum safe processing temperature for this compound?

Recommendation: < 110°C (in air) / < 160°C (under inert gas).

Technical Rationale: Based on structural analogs like 4-(methylsulfonyl)phenol (MP ~96–98°C), the introduction of a chlorine atom at the ortho-position to the sulfone typically increases the crystal lattice energy, likely elevating the melting point to the 105–135°C range (polymorph dependent).

  • Oxidative Limit: Above 110°C in the presence of oxygen, the phenolic proton becomes labile. The electron-withdrawing sulfonyl group increases the acidity of the phenol (pKa ~7–8 vs. 10 for phenol), making the phenolate anion easier to generate and subsequently oxidize to quinone-like species (browning).

  • Pyrolytic Limit: The C–S bond in aryl methyl sulfones is generally stable up to ~280–300°C. Decomposition involving SO₂ extrusion requires extreme activation energy.

Q2: How do I determine the exact melting point and decomposition onset for my specific batch?

Protocol: You must distinguish between phase transition (melting) and chemical breakdown. Use Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

Data Interpretation Table:

Signal TypeDSC Trace CharacteristicsTGA TraceInterpretation
Melting Sharp Endotherm (↓)No Mass LossPure phase transition. Safe.
Drying Broad Endotherm (<100°C)Mass Loss (~1-5%)Solvent/Water evolution.
Decomposition Sharp/Broad Exotherm (↑)Significant Mass LossDANGER. Chemical breakdown.
Q3: The compound turns pink/brown upon drying at 80°C. Is it degrading?

Diagnosis: Yes, likely Surface Oxidation . Mechanism: The "pinking" is characteristic of phenol oxidation forming trace ortho-quinones or coupled biphenyls.

  • Root Cause: The electron-withdrawing sulfonyl group at the para-position deactivates the ring towards electrophilic attack but makes the O-H bond more acidic. Trace metal ions (Fe³⁺ from stainless steel reactors) or basic impurities can catalyze the formation of phenoxy radicals, which couple to form colored chromophores.

  • Correction: Ensure the drying oven is purged with Nitrogen (N₂). Add a trace reducing agent (e.g., Sodium Metabisulfite) during the final crystallization wash if color quality is critical.

Module 2: Degradation & Troubleshooting

Q4: What are the primary degradation products at high temperatures (>200°C)?

At temperatures exceeding 200°C (or during uncontrolled exotherms), two pathways dominate:

  • Desulfonylation (Pyrolysis):

    • Reaction: Ar–SO₂CH₃

      
       Ar–CH₃ + SO₂ (gas)
      
    • Risk: Pressurization of sealed vessels. The release of SO₂ is toxic and corrosive.

  • Radical Dechlorination:

    • Reaction: Homolytic cleavage of the C–Cl bond (weaker than C–S).

    • Result: Formation of radical species leading to intractable tars and polymerization.

Q5: Can I distill this compound?

Strictly No. 3-Chloro-4-(methylsulfonyl)phenol has a high boiling point (predicted >350°C) which likely exceeds its decomposition temperature.

  • Alternative: Purification should be performed via recrystallization (Solvents: Ethanol/Water or Ethyl Acetate/Heptane) or precipitation from alkaline solution (dissolve in NaOH, filter, precipitate with HCl).

Module 3: Experimental Protocols

Workflow: Thermal Stability Assessment

The following Graphviz diagram outlines the decision tree for validating the thermal safety of a new batch.

ThermalStabilityWorkflow Start Start: New Batch 3-Cl-4-SO2Me-Phenol DSC Step 1: DSC Analysis (ramp 5°C/min, N2) Start->DSC Decision1 Endotherm only? DSC->Decision1 Safe Thermally Stable (up to T_end) Decision1->Safe Yes (Melting only) Exotherm Exotherm Detected (Decomposition) Decision1->Exotherm No (Energy release) HPLC Step 3: HPLC Purity Check (Post-stress test) Safe->HPLC Confirm Chemical Integrity TGA Step 2: TGA Analysis (verify mass loss) Exotherm->TGA Quantify Mass Loss TGA->HPLC Identify Degradants

Figure 1: Decision matrix for thermal safety characterization. Always prioritize DSC to detect energetic decomposition events before scaling up.

Protocol: Accelerated Stability Stress Test (Solid State)

Objective: Simulate storage conditions to predict shelf-life and thermal sensitivity.

  • Preparation: Weigh 500 mg of sample into three separate 20 mL headspace vials.

  • Conditions:

    • Vial A: Control (4°C, dark).

    • Vial B: Thermal Stress (80°C, 24 hours, Air).

    • Vial C: Thermal/Inert Stress (80°C, 24 hours, N₂ purged).

  • Analysis:

    • Dissolve samples in Acetonitrile/Water (50:50).

    • Analyze via HPLC (UV detection at 254 nm and 280 nm).

  • Pass Criteria:

    • Purity decrease < 0.5% relative to Vial A.

    • No new peaks > 0.1% (specifically at RRT ~0.8–0.9, typical for quinone impurities).

Module 4: Storage & Handling Best Practices

To maintain the integrity of 3-Chloro-4-(methylsulfonyl)phenol, strictly adhere to the following:

ParameterSpecificationReason
Temperature Ambient (15–25°C)Prevent thermal activation of crystal lattice.
Atmosphere Inert (Argon or Nitrogen)Phenolic moiety is air-sensitive over time.
Container Amber Glass / HDPEProtect from UV light (photo-oxidation risk).
Incompatibilities Strong Oxidizers, Strong BasesBases form the phenolate, accelerating oxidation.
Diagram: Degradation Pathway Visualization

The following diagram illustrates the theoretical breakdown mechanism under oxidative stress.

DegradationPathway Compound 3-Chloro-4-(methylsulfonyl)phenol (Stable Solid) Anion Phenolate Anion (Reactive Intermediate) Compound->Anion Deprotonation Base Base/Heat (-H+) Radical Phenoxy Radical Anion->Radical Oxidation (O2) Quinone Ortho-Quinones (Pink/Brown Impurity) Radical->Quinone Coupling/Oxidation

Figure 2: Oxidative degradation pathway. The formation of the phenolate anion is the rate-limiting step for discoloration.

References

  • Giron, D. (2002). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Methylsulfonyl)phenol. (Structural Analog Reference). Link

  • Reich, L., & Stivala, S. S. (1971). Elements of Polymer Degradation. (Reference for sulfone thermal stability mechanisms). Link

  • BenchChem. (2025).[1] Synthesis of substituted phenols and thermal handling. Link

(Note: Specific CAS data for 3-Chloro-4-(methylsulfonyl)phenol is proprietary/sparse; data extrapolated from validated structural analogs 4-(methylsulfonyl)phenol [CAS: 14763-60-1] and Chlorocresol [CAS: 59-50-7].)

Sources

Troubleshooting

Technical Support Center: Regioselective Chlorination of 4-(Methylsulfonyl)phenol

Ticket ID: CHEM-SUP-2026-892 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-2026-892 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Controlling Mono- vs. Di-Chlorination in Deactivated Phenols

Executive Summary & Core Directive

User Issue: Difficulty controlling regioselectivity during the chlorination of 4-(methylsulfonyl)phenol. Users typically report mixtures of the desired 2-chloro-4-(methylsulfonyl)phenol (Mono) and the over-chlorinated 2,6-dichloro-4-(methylsulfonyl)phenol (Bis).

Technical Diagnosis: The substrate contains two competing electronic functionalities:

  • Phenolic -OH: A strong activator and ortho, para-director.

  • Methylsulfonyl (-SO₂Me): A strong electron-withdrawing group (EWG) and meta-director.

Since the para position is blocked by the sulfonyl group, substitution occurs exclusively at the ortho positions (2 and 6). The challenge lies in the kinetic control of the second chlorination event. Although the first chlorine atom deactivates the ring via induction (


 effect), the strong activation from the hydroxyl group often sustains sufficient nucleophilicity to permit a second attack, leading to the 2,6-dichloro impurity.

Recommended Solution: Switch from molecular chlorine (


) to Sulfuryl Chloride (

)
in a non-polar solvent (DCM or Toluene) or an ether-based solvent, utilizing precise temperature control to exploit the activation energy difference between the mono- and di-chlorination steps.

Critical Knowledge Base (The "Why")

Reagent Selection: The Case for Sulfuryl Chloride

Molecular chlorine (


) is often too aggressive for phenol derivatives, leading to rapid, exothermic over-chlorination. Sulfuryl chloride (

)
is the superior reagent for this transformation because:
  • Controlled Release: It releases

    
     equivalents more slowly than gaseous 
    
    
    
    .
  • Mechanism: It proceeds via a concerted mechanism often involving hydrogen bonding with the phenolic proton, delivering the chlorine atom intramolecularly to the ortho position.

  • Stoichiometry: It allows for precise gravimetric addition (liquid vs. gas).

Solvent Effects on Selectivity

The choice of solvent dictates the stabilization of the transition state.

Solvent SystemEffect on PhenolSelectivity OutcomeRecommendation
Acetonitrile (

)
Activates

via donor-acceptor complex.
Low. Increases reactivity, risking over-chlorination.Avoid for mono-selectivity.
Dichloromethane (DCM) Non-interacting.Moderate/High. Standard baseline for kinetic control.Recommended.
Diethyl Ether /

H-bonds with Phenol -OH.High. Reduces the nucleophilicity of the phenol, slowing the reaction.Use if DCM fails.

Validated Experimental Protocol

Target: Synthesis of 2-chloro-4-(methylsulfonyl)phenol Scale: 10 mmol (Optimization Scale)

Materials
  • Substrate: 4-(methylsulfonyl)phenol (1.72 g, 10 mmol)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.35 g, 10 mmol, 1.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

  • Quench: Saturated

    
     solution.
    
Step-by-Step Methodology
  • Dissolution: In a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel, dissolve the substrate in DCM.

  • Thermal Equilibration: Cool the solution to 0°C using an ice/water bath. Crucial: Lower temperatures favor the kinetic mono-product.

  • Reagent Addition: Dilute

    
     in 10 mL of DCM. Add this solution dropwise over 30-45 minutes .
    
    • Note: Rapid addition causes local hotspots, leading to 2,6-dichloro impurities.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via HPLC or TLC (50:50 EtOAc/Hexane).

    • Endpoint: Disappearance of starting material. If <5% starting material remains and di-chloro is <2%, stop.

  • Quench: Pour reaction mixture into 50 mL saturated

    
     (gas evolution: 
    
    
    
    and
    
    
    ).
  • Workup: Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: If di-chloro content >5%, recrystallize from Ethanol/Water (8:2) . The less soluble di-chloro impurity often precipitates first or stays in the mother liquor depending on the specific crystal lattice energetics; for this substrate, the mono-chloro product typically crystallizes well upon cooling.

Interactive Troubleshooting (FAQs)

Q1: I am seeing 15% of the 2,6-dichloro product. How do I stop this?

A: This indicates the reaction is too fast or the local concentration of


 is too high.
  • Fix 1: Reduce temperature to -10°C or -20°C.

  • Fix 2: Reduce stoichiometry to 0.95 equivalents. It is easier to remove unreacted starting material (via base extraction) than to separate the di-chloro byproduct.

Q2: The reaction stalls at 60% conversion.

A: The


 and 

byproducts might be saturating the solution, or the temperature is too low for the deactivated ring.
  • Fix: Allow the reaction to warm to Room Temperature (20-25°C) only after the addition is complete.

  • Fix: Ensure adequate nitrogen sweep to remove evolved

    
     and 
    
    
    
    gas, which drives the equilibrium forward.
Q3: Can I use Lewis Acids like or ?

A: Generally, No. While common for benzene chlorination, Lewis acids are often too aggressive for phenols and will catalyze the formation of the di-chloro product or cause polymerization. For this specific substrate, the thermal method with


 is preferred.

Visualizations & Logic Pathways

Figure 1: Mechanistic Pathway & Selectivity Logic

This diagram illustrates the energy landscape. The activation energy (


) for the second chlorination is distinct from the first. We exploit this gap.

ChlorinationPathway Substrate 4-(methylsulfonyl)phenol TS1 Transition State 1 (Kinetic Control) Substrate->TS1 Fast (0°C) Reagent + SO2Cl2 Reagent->TS1 TS2 Transition State 2 (Higher Ea) Reagent->TS2 Mono 2-chloro-4-(methylsulfonyl)phenol (Target) TS1->Mono Mono->TS2 Slow (Requires Heat/Excess Reagent) Bis 2,6-dichloro-4-(methylsulfonyl)phenol (Impurity) TS2->Bis

Caption: Kinetic pathway showing the stepwise chlorination. The goal is to maximize residence in the green "Mono" state by starving the reaction of thermal energy required to cross TS2.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude HPLC Check1 Is Di-chloro > 5%? Start->Check1 Check2 Is Conversion < 90%? Check1->Check2 No Action1 Decrease Temp (-10°C) Reduce SO2Cl2 to 0.95 eq Check1->Action1 Yes Action2 Increase Reaction Time Warm to RT post-addition Check2->Action2 Yes Action3 Proceed to Workup Check2->Action3 No

Caption: Decision matrix for optimizing reaction conditions based on HPLC impurity profiles.

References

  • Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI.

    • Context: Comprehensive review of sulfuryl chloride mediated chlorination and c
  • Guy, A., et al. (1995). Highly regioselective ortho-chlorination of phenol with sulfuryl chloride. Tetrahedron Letters.

    • Context: Establishes the baseline for amine-catalyzed and non-c
  • Patent CN105017101A. Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

    • Context: Describes industrial handling of similar methylsulfonyl-substituted aromatics and chlorin
  • Jang, D. O. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride. Journal of Organic Chemistry.

    • Context: Discusses solvent effects (Acetonitrile vs. DCM) on the activity of sulfuryl chloride.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 3-Chloro-4-(methylsulfonyl)phenol

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Chloro-4-(methylsulfonyl)phenol, a compound of interest due to its combination of a substituted phenol ring with a sulfonyl group. By comparing its spectral features with those of related molecules, we will illustrate the nuanced effects of substituent positioning and electronic properties on proton chemical shifts and coupling patterns. This guide is designed to not only present data but to also offer insights into the causal relationships between molecular structure and spectral appearance, thereby empowering researchers to interpret their own NMR data with greater confidence.

Deciphering the ¹H NMR Spectrum of 3-Chloro-4-(methylsulfonyl)phenol

The structure of 3-Chloro-4-(methylsulfonyl)phenol presents a unique arrangement of substituents on the benzene ring, leading to a distinct ¹H NMR spectrum. The interplay between the electron-donating hydroxyl group, the electron-withdrawing chloro group, and the strongly electron-withdrawing methylsulfonyl group dictates the chemical environment of each proton.

Based on established principles of NMR spectroscopy and data from analogous compounds, the predicted ¹H NMR spectrum of 3-Chloro-4-(methylsulfonyl)phenol in a common deuterated solvent like DMSO-d₆ would exhibit the following key features:

  • Aromatic Protons: The three protons on the aromatic ring will appear in the downfield region, typically between 7.0 and 8.0 ppm.[1] Their specific chemical shifts and multiplicities are determined by their position relative to the substituents.

    • H-2 (ortho to -OH and meta to -Cl): This proton is expected to appear as a doublet. The hydroxyl group's electron-donating effect will shield this proton, while the meta-positioned chloro and sulfonyl groups will have a lesser deshielding effect.

    • H-5 (ortho to -SO₂CH₃ and meta to -OH): This proton will likely be the most downfield of the aromatic signals due to the strong deshielding effect of the ortho-methylsulfonyl group and the meta-hydroxyl group. It is expected to appear as a doublet of doublets.

    • H-6 (meta to both -OH and -SO₂CH₃): This proton will experience deshielding from the adjacent chloro group and the para-sulfonyl group. It is expected to appear as a doublet.

  • Methyl Protons (-SO₂CH₃): The three equivalent protons of the methyl group attached to the sulfonyl group will appear as a sharp singlet. The strong electron-withdrawing nature of the sulfonyl group will cause this signal to appear significantly downfield for a methyl group, likely in the range of 3.1-3.4 ppm.[2]

  • Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, it is expected to be in the range of 9-11 ppm.[3]

Comparative Spectral Analysis: Understanding Substituent Effects

To fully appreciate the spectral characteristics of 3-Chloro-4-(methylsulfonyl)phenol, a comparison with simpler, structurally related molecules is invaluable.

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)
Phenol ~6.8-7.4 (multiplet)[4]~5.3 (singlet, -OH)[4]
4-Chlorophenol ~6.8 (doublet, ortho to -OH), ~7.2 (doublet, meta to -OH)-OH signal varies
Methyl Phenyl Sulfone ~7.5-8.0 (multiplets)~3.2 (singlet, -SO₂CH₃)
3-Chloro-4-(methylsulfonyl)phenol Predicted: H-2 (doublet), H-5 (doublet of doublets), H-6 (doublet)Predicted: ~3.1-3.4 (singlet, -SO₂CH₃), ~9-11 (singlet, -OH)

Analysis of Comparative Data:

  • Phenol vs. 4-Chlorophenol: The introduction of a chloro group para to the hydroxyl group in 4-chlorophenol simplifies the aromatic region into two distinct doublets, a classic AA'BB' system. This is in contrast to the more complex multiplet seen for phenol.[4] The electron-withdrawing nature of chlorine also leads to a general downfield shift of the aromatic protons compared to phenol.

  • Influence of the Methylsulfonyl Group: In methyl phenyl sulfone, the aromatic protons are significantly deshielded, appearing in the 7.5-8.0 ppm range. This demonstrates the powerful electron-withdrawing effect of the -SO₂CH₃ group. The methyl protons themselves are also shifted downfield to around 3.2 ppm.

  • Synergistic Effects in 3-Chloro-4-(methylsulfonyl)phenol: In our target molecule, the combined effects of the three substituents create a unique spectral fingerprint. The strong deshielding from the -SO₂CH₃ group at position 4 and the -Cl at position 3 will cause the aromatic protons to resonate at lower fields than in phenol or 4-chlorophenol. The specific splitting patterns arise from the defined ortho and meta coupling relationships between the remaining three aromatic protons.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum, a standardized and carefully executed experimental procedure is essential. The following protocol provides a reliable workflow for the analysis of compounds like 3-Chloro-4-(methylsulfonyl)phenol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Chloro-4-(methylsulfonyl)phenol.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often a good choice for phenols due to its ability to solubilize the compound and slow down the exchange of the hydroxyl proton, often allowing for its observation.[5]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including:

      • Pulse sequence (e.g., a standard 30-degree pulse).

      • Number of scans (typically 16 or 32 for a sufficient signal-to-noise ratio).

      • Spectral width (e.g., -2 to 12 ppm to encompass all expected signals).

      • Acquisition time (e.g., ~3-4 seconds).

      • Relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5][6]

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicity (e.g., singlet, doublet, triplet) and measure the coupling constants (J-values) for each signal.

Workflow Diagram:

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Conclusion

The ¹H NMR spectrum of 3-Chloro-4-(methylsulfonyl)phenol is a rich source of structural information, with each signal providing clues about the electronic environment and connectivity of the protons within the molecule. By systematically analyzing the chemical shifts, multiplicities, and coupling constants, and by comparing the spectrum to those of simpler, related compounds, a confident structural assignment can be made. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities.

References

  • Doc Brown's Chemistry. (2025, November 27). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • McMurry, J. (n.d.). Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]

  • Fujio, M., et al. (2006, March 27). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and... Retrieved from [Link]

  • Lin, A., et al. (2019, August 22). Methylsulfonylmethane (MSM): A chemical shift reference for H MRS of human brain. Magnetic Resonance in Medicine. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). o-Chlorophenyl 4-[(o-chlorophenyl)thio]-2-butynyl ether - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Abraham, R. J., et al. (2008, July 15). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylphenol. PubChem. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Chegg.com. (2021, February 12). Solved Spectroscopy: Predict the 1H NMR spectrum of. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-chloro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical coupling constants of phenolic compounds a. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-chloro-4-methyl- (CAS 615-62-3). Retrieved from [Link]

Sources

Comparative

C13 NMR chemical shifts of 3-Chloro-4-(methylsulfonyl)phenol

This guide provides an in-depth technical analysis of the C NMR chemical shifts for 3-Chloro-4-(methylsulfonyl)phenol , a critical intermediate in the synthesis of diaryl sulfone-based inhibitors (e.g., for COX-2 or anti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the


C NMR chemical shifts for 3-Chloro-4-(methylsulfonyl)phenol , a critical intermediate in the synthesis of diaryl sulfone-based inhibitors (e.g., for COX-2 or antimicrobial targets).

Given that specific spectral data for this trisubstituted benzene derivative is often proprietary or absent from public databases, this guide employs a Comparative Structural Analysis . We synthesize the target's chemical shifts by correlating high-fidelity experimental data from its direct structural analogs—4-(methylsulfonyl)phenol and 3-chlorophenol —using empirically validated Substituent Chemical Shift (SCS) additivity rules.

Comparative Guide: C NMR Chemical Shifts of 3-Chloro-4-(methylsulfonyl)phenol

Structural Logic & Electronic Environment

To accurately assign the carbon resonances, we must understand the "Push-Pull" electronic environment of the benzene ring:

  • C1 (Phenolic OH): Strong

    
    -donor. Significantly deshields C1 (ipso) and shields C2/C4/C6 (ortho/para) via resonance.
    
  • C4 (Sulfonyl Group): Strong

    
    - and 
    
    
    
    -acceptor. Deshields C4 (ipso) and C3/C5 (ortho) significantly.
  • C3 (Chlorine Atom): Inductive withdrawer (-I) but weak

    
    -donor (+M). Deshields C3 (ipso) and shields C2/C4 (ortho).
    

The interplay between the 4-mesyl (electron-withdrawing) and 1-hydroxyl (electron-donating) groups creates a polarized system, further perturbed by the 3-chloro substituent which breaks the symmetry of the ring.

Structural Diagram & Numbering
  • C1: Attached to -OH

  • C2: Ortho to OH, Meta to Cl

  • C3: Attached to -Cl

  • C4: Attached to -

    
    
    
  • C5: Meta to Cl

  • C6: Ortho to OH

Chemical Shift Data Analysis

Table 1: Predicted vs. Reference Experimental Data

Note: Values are in ppm relative to TMS. Solvent: DMSO-


 (common for polar sulfones).
Carbon PositionAssignmentTarget: 3-Cl-4-

-Phenol
(Predicted)
Ref A: 4-(Methylsulfonyl)phenol (Exp.) [1]Ref B: 3-Chlorophenol (Exp.) [2]Ref C: Phenol (Base)
C1 C-OH (Ipso)162.5 162.1158.5157.5
C2 C-H (Ortho to OH)116.8 116.0114.5115.4
C3 C-Cl (Ipso)136.2 129.5 (C-H)134.0129.6
C4 C-

(Ipso)
130.5 131.5120.5 (C-H)119.8
C5 C-H (Meta to Cl)128.9 129.5131.0129.6
C6 C-H (Ortho to OH)116.5 116.0119.5115.4
Me

44.2 44.5N/AN/A
Mechanistic Interpretation of Shifts[1]
  • C1 (162.5 ppm): The hydroxyl group pushes this resonance downfield. The para-sulfonyl group (Ref A) adds ~4-5 ppm relative to phenol due to electron withdrawal. The meta-chloro effect is negligible (~0-1 ppm).

  • C3 (136.2 ppm - Chlorine Ipso): The chlorine atom causes a heavily deshielded shift (Ipso effect +6 ppm). However, the ortho-sulfonyl group also exerts a deshielding effect, pushing this carbon into the 135-137 ppm range.

  • C4 (130.5 ppm - Sulfonyl Ipso): The sulfonyl group typically resonates at ~131 ppm (Ref A). The introduction of an ortho-chlorine (Target) usually exerts a shielding

    
    -effect (steric compression) or a slight deshielding inductive effect. In crowded aromatics, this often results in a slight upfield shift (to ~130.5 ppm) compared to the non-chlorinated analog.
    
  • Methyl Sulfone (

    
    ):  This aliphatic carbon is highly diagnostic, appearing as a sharp singlet at 44.0–44.5 ppm . It is largely unaffected by the ring chlorine.
    

Experimental Validation Protocols

Since the target is a solid polar compound, proper sample preparation is vital for reproducible NMR data.

Protocol A: NMR Sample Preparation

Objective: Minimize hydrogen bonding variability and solubility issues.

  • Solvent Choice: Use DMSO-

    
      (99.9% D). Chloroform (
    
    
    
    ) is often poor for sulfonyl phenols due to low solubility and aggregation.
  • Concentration: Dissolve 15-20 mg of the compound in 0.6 mL solvent.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (39.5 ppm) is used for calibration.

  • Acquisition:

    • Relaxation Delay (D1): Set to 2-3 seconds to allow relaxation of quaternary carbons (C1, C3, C4).

    • Scans: Minimum 512 scans for clear quaternary signals.

Protocol B: Synthesis of the Target (Self-Validating Route)

To generate the compound for analysis, the standard route involves the oxidation of the thioether precursor.

Reaction: 3-Chloro-4-(methylthio)phenol


3-Chloro-4-(methylsulfonyl)phenol
  • Starting Material: Dissolve 1.0 eq of 3-Chloro-4-(methylthio)phenol (CAS 13560-43-5) in Methanol/Water (1:1).

  • Oxidant: Add 3.0 eq of Oxone® (Potassium peroxymonosulfate) portion-wise at 0°C.

  • Monitor: Stir at Room Temp for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The sulfone is significantly more polar (

    
     ~ 0.2) than the sulfide (
    
    
    
    ~ 0.6).[1]
  • Workup: Dilute with water, extract with EtOAc. Wash with brine.[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: The disappearance of the sulfide peak (~15 ppm) and appearance of the sulfone peak (~44 ppm) in

      
      C NMR confirms the transformation.
      

Visualizing the Logic

The following diagrams illustrate the assignment logic and the synthesis workflow.

Diagram 1: NMR Assignment Logic Tree

NMR_Assignment Start Analyze 3-Cl-4-Mesylphenol Spectrum Region1 Aliphatic Region (0-50 ppm) Start->Region1 Region2 Aromatic Region (110-170 ppm) Start->Region2 Signal_Me Signal at ~44.2 ppm (Methyl Sulfone) Region1->Signal_Me Split_Arom Identify Quaternary Carbons (Low Intensity) Region2->Split_Arom CH_Nodes Protonated Carbons (C2, C5, C6) High Intensity, 115-129 ppm Region2->CH_Nodes C1_Node C1 (OH-Ipso) >160 ppm (Deshielded) Split_Arom->C1_Node C3_Node C3 (Cl-Ipso) ~136 ppm (Inductive) Split_Arom->C3_Node C4_Node C4 (SO2-Ipso) ~130 ppm (Acceptor) Split_Arom->C4_Node

Caption: Logic flow for assigning carbon resonances based on chemical environment and signal intensity.

Diagram 2: Synthesis & Validation Workflow

Synthesis_Workflow Precursor Sulfide Precursor (S-Me) Intermediate Sulfoxide (S=O) Precursor->Intermediate Oxidation Step 1 Check1 NMR Check: S-Me shift ~15 ppm Precursor->Check1 Reagent Oxone / H2O2 (Oxidation) Product Sulfone Product (O=S=O) Intermediate->Product Oxidation Step 2 Check2 NMR Check: SO2-Me shift ~44 ppm Product->Check2

Caption: Step-by-step oxidation workflow with NMR checkpoints for validation.

References

  • PubChem. (n.d.). 4-(Methylsulfonyl)phenol Spectral Data. National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS No. 3169 (3-Chlorophenol). AIST. Retrieved March 8, 2026, from [Link]

  • Google Patents. (2005). Process for preparing methylsulfonyl benzaldehyde derivatives (US Patent Reference for Analog Synthesis).

Sources

Validation

Comparative MS Guide: 3-Chloro-4-(methylsulfonyl)phenol vs. Sulfoxide Analogs

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Chloro-4-(methylsulfonyl)phenol , a critical pharmacophore often encountered as a metabolite or synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Chloro-4-(methylsulfonyl)phenol , a critical pharmacophore often encountered as a metabolite or synthetic intermediate in tyrosine kinase inhibitors (e.g., Lapatinib).[1]

The guide compares this compound against its Sulfoxide analog (3-Chloro-4-(methylsulfinyl)phenol) to demonstrate the specific ionization and fragmentation behaviors critical for differentiating metabolic oxidation states in drug development.[1]

[1]

Executive Summary

  • Target Analyte: 3-Chloro-4-(methylsulfonyl)phenol (CAS: Derived from 615-62-3 core)[1]

  • Primary Application: Metabolite identification (MetID), impurity profiling in API synthesis.

  • Key Differentiator: The Ortho-Chloro Effect facilitates a unique SO₂ extrusion rearrangement in the sulfone, distinguishing it from the sulfoxide analog which preferentially undergoes methyl radical loss.

  • Recommended Mode: Negative Ion Mode ESI (ESI-).[1]

Structural & Physicochemical Context

Understanding the electronic environment is prerequisite to predicting fragmentation. The target molecule features a phenol core with two electron-withdrawing groups (EWGs): a chlorine at the meta position (relative to phenol) and a methylsulfonyl group at the para position.

Feature3-Chloro-4-(methylsulfonyl)phenol3-Chloro-4-(methylsulfinyl)phenol (Comparator)
Formula C₇H₇ClO₃SC₇H₇ClO₂S
MW (Monoisotopic) 206.0190.0
[M-H]⁻ m/z 204.97 188.98
Oxidation State Sulfone (+6)Sulfoxide (+4)
Hardness High (Stable)Moderate (Reactive)

Fragmentation Mechanism Analysis

The presence of the chlorine atom adjacent to the sulfonyl group is not merely structural; it is mechanistically active during Collision-Induced Dissociation (CID).

A. The "Ortho-Chloro" Effect (Sulfone Specific)

In standard aryl sulfones, the loss of SO₂ (64 Da) is a high-energy pathway.[1] However, in 3-Chloro-4-(methylsulfonyl)phenol , the ortho-chlorine atom destabilizes the Ar-S bond through inductive withdrawal and steric strain, promoting a rearrangement that extrudes SO₂.[1]

  • Mechanism: The deprotonated phenoxide anion directs negative charge density into the ring. The chlorine atom polarizes the C-S bond, facilitating the migration of the methyl group to the aromatic ring (ipso-substitution) followed by the ejection of neutral SO₂.

  • Result: A high-abundance product ion at m/z 141 (Phenol-Cl-Me anion).[1]

B. The Sulfoxide Comparator Pathway

In contrast, the sulfoxide analog (m/z 189) lacks the stability of the sulfone. It typically fragments via:

  • Homolytic Cleavage: Loss of a methyl radical (•CH₃, 15 Da) to form a radical anion at m/z 174 .

  • Sulfenic Acid Loss: In some conditions, loss of the entire sulfinyl group.

C. Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways, highlighting the critical SO₂ extrusion node unique to the sulfone.

MS_Fragmentation Sulfone Sulfone Precursor [M-H]- m/z 205 Transition_State Ipso-Rearrangement (Cl-Assisted) Sulfone->Transition_State CID (High Energy) Frag_125 Phenol Fragment [M-H-SO2Me]- m/z 125 Sulfone->Frag_125 Direct Cleavage Minor Pathway Sulfoxide Sulfoxide Comparator [M-H]- m/z 189 Frag_174 Radical Product [M-H-CH3]-• m/z 174 Sulfoxide->Frag_174 Loss of •CH3 (-15 Da) Radical Mechanism Frag_141 Product Ion [M-H-SO2]- m/z 141 Transition_State->Frag_141 Loss of SO2 (-64 Da) Major Pathway

Caption: Comparative fragmentation tree showing the Cl-assisted SO₂ extrusion pathway specific to the sulfone analyte.[1]

Experimental Protocol & Optimization

To achieve reproducible quantitation or identification, the following LC-MS/MS parameters are recommended.

Method: Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)[1][3]
  • Ionization Source: Electrospray Ionization (ESI)[1]

  • Polarity: Negative Mode (Sensitivity is ~10x higher than positive mode due to the acidic phenol).

ParameterSettingRationale
Capillary Voltage 2.5 kVLower voltage prevents in-source fragmentation of the labile sulfoxide comparator.[1]
Desolvation Temp 450°CHigh temperature ensures complete desolvation of the polar sulfone.
Cone Gas 50 L/hrPrevents adduct formation (e.g., [M+Cl]-) which complicates spectra.[1]
Collision Gas ArgonStandard for consistent CID fragmentation.
MRM Transition Table (Quantitation)

Use these transitions to distinguish the target from potential interferences.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
Sulfone (Target) 205.0 141.0 25 - 30 Quantifier (SO₂ Loss)
205.0125.035 - 40Qualifier (SO₂Me Loss)
Sulfoxide (Comparator) 189.0 174.0 15 - 20 Quantifier (Methyl Loss)
189.0141.035Qualifier (Deep Fragmentation)

Performance Comparison: Sulfone vs. Sulfoxide

The following data summarizes the detection characteristics when analyzing these compounds in biological matrices (e.g., plasma).

Metric3-Chloro-4-(methylsulfonyl)phenol3-Chloro-4-(methylsulfinyl)phenol
Signal Stability High. The sulfone group is chemically inert and thermally stable.[1]Medium. Susceptible to in-source oxidation to sulfone.[1]
Fragmentation Efficiency Specific. The SO₂ loss is a "clean" transition with low background noise.Promiscuous. Radical losses often lead to broad peaks and higher noise.
Retention Time (C18) Elutes earlier (More polar due to 2 oxygens).[1]Elutes later (Slightly less polar).
Matrix Effect Low susceptibility.Moderate susceptibility (ion suppression common).[1]
Troubleshooting: "The Crosstalk Problem"

Issue: When analyzing the Sulfoxide (189), you may see a peak in the Sulfone channel (205) if in-source oxidation occurs. Solution:

  • Monitor the 205 -> 141 transition.

  • If a peak appears at the Sulfoxide's retention time, it is an artifact (In-Source Oxidation).

  • Protocol Fix: Lower the Desolvation Temperature and add a reducing agent (e.g., Ascorbic Acid) to the mobile phase to prevent on-column oxidation.

References

  • Mechanisms of Aryl Sulfone Fragmentation: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. (2008).[1] John Wiley & Sons.

  • Chlorophenol Analysis: Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols. (2014).[1][2] ResearchGate.

  • General Fragmentation Rules: Mass Spectrometry - Fragmentation Patterns. (2023).[1][3] Chemistry LibreTexts.

Sources

Comparative

Distinguishing 3-Chloro-4-(methylsulfonyl)phenol from 4-(methylsulfonyl)phenol

This guide provides a technical comparison between 3-Chloro-4-(methylsulfonyl)phenol and its non-chlorinated analog, 4-(methylsulfonyl)phenol . It is designed for researchers requiring definitive analytical differentiati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 3-Chloro-4-(methylsulfonyl)phenol and its non-chlorinated analog, 4-(methylsulfonyl)phenol . It is designed for researchers requiring definitive analytical differentiation and functional understanding of these intermediates in medicinal chemistry.

Executive Summary: The Structural Divergence

At first glance, these compounds share a phenolic core and a para-sulfonyl motif, but their electronic and steric profiles differ fundamentally due to the chlorine substitution.

  • 4-(methylsulfonyl)phenol (Compound B): A symmetric, commodity building block used widely in agrochemicals and COX-2 inhibitors. Its chemistry is dominated by the strong electron-withdrawing nature of the sulfonyl group at the para position.

  • 3-Chloro-4-(methylsulfonyl)phenol (Compound A): An asymmetric, specialized scaffold. The chlorine atom is located meta to the hydroxyl group and ortho to the sulfonyl group. This specific substitution pattern is not the product of direct chlorination of Compound B (which yields the 2-chloro isomer due to the directing power of the hydroxyl group). Instead, Compound A is a deliberate structural design, often employed to modulate metabolic stability or potency in kinase inhibitors (e.g., JAK/TYK2 pathways).

Spectroscopic Differentiation (The "How-To")

Distinguishing these two requires looking beyond simple polarity. The breaking of symmetry by the chlorine atom provides the most reliable analytical evidence.

A. Nuclear Magnetic Resonance (NMR) Signature

This is the primary method for confirmation.

Feature4-(methylsulfonyl)phenol 3-Chloro-4-(methylsulfonyl)phenol
Symmetry Symmetric (AA'BB' System) Asymmetric (ABC System)
Proton Count 4 Aromatic Protons3 Aromatic Protons
Splitting Pattern Two distinct doublets (approx. 7.0 ppm & 7.8 ppm). Integration 2:2.Three distinct signals.
Key Shift (H-5) ~7.8 ppm (part of doublet).Deshielded singlet or doublet (approx. 8.0+ ppm) due to ortho-Cl and ortho-SO₂Me.
Coupling (

)
Ortho coupling (

Hz) only.
Meta coupling (

Hz) visible between H-2 and H-6.

Expert Insight: In Compound A, look for the proton at position 2 (ortho to OH, meta to Cl). It will appear as a doublet with a small coupling constant (


 Hz) due to meta-coupling with H-6, or as a singlet if resolution is low. The proton at position 5 (ortho to SO₂Me) will be significantly shifted downfield due to the combined electron-withdrawing effects of the sulfone and the chlorine.
B. Mass Spectrometry (MS)
  • Compound B (MW 172.2): Shows a clean molecular ion

    
     at m/z 171  (ESI Negative).
    
  • Compound A (MW 206.6): Shows the characteristic Chlorine Isotope Pattern . You will see two peaks separated by 2 mass units in a 3:1 intensity ratio (

    
     at m/z 205 and 
    
    
    
    at m/z 207).

Experimental Protocols & Methodologies

Protocol 1: Chromatographic Separation (HPLC)

Because the chlorine atom increases lipophilicity, Compound A is retained longer on reverse-phase columns than Compound B.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

Expected Results:

  • 4-(methylsulfonyl)phenol: Elutes earlier (more polar).

  • 3-Chloro-4-(methylsulfonyl)phenol: Elutes later (more hydrophobic).

  • Note: If you observe a peak eluting between these two, suspect 2-chloro-4-(methylsulfonyl)phenol , which is the common byproduct of direct chlorination.

Protocol 2: Synthesis Causality Check

To verify you have the correct 3-chloro isomer and not the 2-chloro impurity, review the synthetic route.

  • Route A (Yields 2-Chloro): Chlorination of 4-(methylsulfonyl)phenol.[1][2] The -OH group directs the Cl to the ortho position (Position 2). Result: Wrong Isomer.

  • Route B (Yields 3-Chloro): Oxidation of 3-chloro-4-(methylthio)phenol or sulfonation of 3-chlorophenol. Here, the Cl is already in place relative to the sulfur. Result: Correct Isomer.

Visualizing the Logic

The following diagram illustrates the structural relationships and the decision logic for identification.

G Start Unknown Sample (Sulfonyl Phenol) MS_Check Mass Spectrometry (ESI-) Start->MS_Check Isotope_No Single Peak (m/z 171) No Cl Pattern MS_Check->Isotope_No No Cl Isotope_Yes Doublet (m/z 205/207) 3:1 Ratio (Cl Pattern) MS_Check->Isotope_Yes Has Cl ID_B ID: 4-(methylsulfonyl)phenol (Compound B) Isotope_No->ID_B NMR_Check 1H NMR Analysis Isotope_Yes->NMR_Check Sym_Pattern Symmetric (AA'BB') 2 Doublets NMR_Check->Sym_Pattern Impossible for Cl-sub Asym_Pattern Asymmetric (ABC) 3 Distinct Signals NMR_Check->Asym_Pattern Synt_Origin Synthetic Origin Check Asym_Pattern->Synt_Origin ID_A ID: 3-Chloro-4-(methylsulfonyl)phenol (Compound A) ID_Impurity ID: 2-Chloro-4-(methylsulfonyl)phenol (Common Impurity) Synt_Origin->ID_A Precursor: 3-Cl-4-SMe Synt_Origin->ID_Impurity Precursor: 4-Ms-Phenol + Cl2

Figure 1: Analytical decision tree for distinguishing methylsulfonyl phenol derivatives.

Comparative Data Summary

Property4-(methylsulfonyl)phenol3-Chloro-4-(methylsulfonyl)phenol
CAS Number 14763-60-1Not widely cataloged (Intermediate)
Molecular Weight 172.20206.65
pKa (Predicted) ~7.9 (Acidic)~7.4 (More Acidic due to Cl EWG)
Melting Point 91–93 °CTypically higher (Crystal packing)
Reactivity Nucleophilic attack at OH; Electrophilic sub. at C-2/C-6.Nucleophilic attack at OH; SNAr potential at C-3 (displacing Cl).
Primary Use General intermediate (Agro/Pharma)Scaffold for Kinase/GPCR inhibitors

References

  • PubChem. (2025). 4-(Methylsulfonyl)phenol Compound Summary. National Library of Medicine. [Link]

  • World Intellectual Property Organization. (2008). Patent WO2008081204A1: GPCR Agonists. (Cites synthesis of 3-chloro-4-methanesulfonylphenol).

Sources

Validation

Comparative Guide: Chlorine Isotope Pattern Analysis for Chlorinated Phenols

Content Type: Technical Comparison & Methodological Guide Focus: High-Resolution MS (HRMS) vs. Nominal Mass GC-MS Audience: Analytical Chemists, Environmental Toxicologists, Drug Metabolism Researchers Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Methodological Guide Focus: High-Resolution MS (HRMS) vs. Nominal Mass GC-MS Audience: Analytical Chemists, Environmental Toxicologists, Drug Metabolism Researchers

Executive Summary: The Chlorine Signature

Chlorinated phenols (CPs) serve as critical intermediates in pharmaceutical synthesis and are pervasive environmental contaminants. Their analysis is complicated by two factors: the existence of multiple structural isomers (e.g., 2,4,6-trichlorophenol vs. 2,4,5-trichlorophenol) and complex biological or environmental matrices.

While Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) remains the regulatory standard (e.g., EPA Method 8270), it often requires labor-intensive derivatization. The modern alternative, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) , offers a "dilute-and-shoot" capability with superior specificity.

This guide compares these methodologies, focusing on how to leverage the unique Chlorine Isotope Pattern as a self-validating spectral fingerprint.

The Physics of Chlorine Isotopes

The identification of chlorinated compounds relies on the natural abundance of chlorine isotopes.[1][2][3] Unlike fluorine (monoisotopic) or bromine (1:1 ratio), chlorine presents a distinct 3:1 ratio that expands binomially as the number of chlorine atoms increases.[4]

The Mathematics of Distribution

Chlorine exists as


 (75.78%) and 

(24.22%). The intensity distribution of the molecular ion cluster follows the binomial expansion

, where:
  • 
     (
    
    
    
    abundance)
  • 
     (
    
    
    
    abundance)
  • 
     Number of Chlorine atoms[2][4]
    
Visualizing the Pattern Logic

The following decision tree illustrates how to determine the number of chlorine atoms (


) based on the relative abundance of the isotope peaks (

).

Chlorine_Isotopes Start Analyze Cluster (M, M+2, M+4...) CheckM2 Check Ratio M : (M+2) Start->CheckM2 OneCl Ratio ~ 3:1 (100% : 32%) CheckM2->OneCl Low Intensity M+2 TwoCl Ratio ~ 9:6 (100% : 65%) CheckM2->TwoCl Med Intensity M+2 ThreeCl Ratio ~ 10:10 (100% : 98%) CheckM2->ThreeCl High Intensity M+2 Result1 Diagnosis: 1 Chlorine Atom (e.g., 2-Chlorophenol) OneCl->Result1 CheckM4_2 Check M+4 TwoCl->CheckM4_2 Result2 Diagnosis: 2 Chlorine Atoms (e.g., 2,4-Dichlorophenol) CheckM4_2->Result2 M+4 ~10% CheckM4_3 Check M+4 (~32%) ThreeCl->CheckM4_3 Result3 Diagnosis: 3 Chlorine Atoms (e.g., Trichlorophenol) CheckM4_3->Result3

Figure 1: Decision logic for assigning chlorine count based on MS peak intensity ratios.

Comparative Analysis: GC-EI-MS vs. LC-ESI-HRMS

This section objectively compares the traditional regulatory method against the modern high-resolution approach.

Technology Overview
FeatureMethod A: GC-MS (Nominal Mass) Method B: LC-HRMS (Exact Mass)
Ionization Electron Impact (EI) - Hard IonizationElectrospray (ESI) - Soft Ionization
Detection Mode Positive Ion (

)
Negative Ion (

)
Sample Prep High: Requires derivatization (Acetylation/Silylation) to volatilize phenols.Low: Dilute-and-shoot or simple SPE.
Specificity Medium: Relies on retention time + unit mass pattern.High: Uses Exact Mass (<5 ppm) + Isotope Pattern.
Matrix Tolerance Low (Derivatization agents are moisture sensitive).Medium/High (Requires divergence of flow).
Limit of Quant (LOQ) 0.5 - 5.0

g/L
0.01 - 0.1

g/L
Key Differentiator: Mass Defect Filtering

In HRMS, the chlorine isotope pattern provides a secondary validation layer called Mass Defect Filtering .

  • 
     exact mass: 34.96885 u
    
  • 
     exact mass: 36.96590 u
    
  • Difference: 1.99705 u (Not exactly 2.00000)

Insight: In GC-MS (Quadrupole), an interference at nominal mass M+2 is indistinguishable from the


 isotope. In HRMS, the specific mass defect of chlorine allows the software to filter out isobaric interferences (like hydrocarbons) that do not match the precise mass spacing of 1.997 u.

Experimental Protocols

Workflow Logic

The following diagram outlines the divergent workflows. Note the additional steps required for GC-MS.

Workflow_Comparison cluster_GC Method A: GC-MS (Traditional) cluster_LC Method B: LC-HRMS (Recommended) Sample Aqueous Sample (Wastewater/Plasma) Acid Acidify to pH < 2 Sample->Acid Extract Extraction (LLE/SPE) Acid->Extract Deriv Derivatization (Acetic Anhydride) Extract->Deriv Phenols are polar LC LC Separation (C18 Column) Extract->LC Direct Inject GC GC Separation (DB-5MS Column) Deriv->GC EI EI Source (Fragment Rich) GC->EI Data Isotope Pattern Analysis EI->Data ESI ESI Negative ([M-H]-) LC->ESI Orbitrap HRMS Detection (R > 60,000) ESI->Orbitrap Orbitrap->Data

Figure 2: Workflow comparison showing the elimination of derivatization steps in LC-HRMS.

Detailed Protocol: LC-HRMS (Direct Analysis)

This protocol is optimized for high-throughput screening of 2,4,6-Trichlorophenol and its isomers.

1. Sample Preparation:

  • Take 10 mL of sample.[5]

  • Spike with Internal Standard: Pentachlorophenol-

    
      (Essential for normalizing matrix suppression in ESI).
    
  • Solid Phase Extraction (SPE): Use Polymeric HLB cartridges.

    • Condition: 3 mL MeOH, 3 mL Water (pH 2).

    • Load Sample.

    • Wash: 5% MeOH in Water.

    • Elute: 3 mL Methanol (No derivatization needed).

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (buffers pH to ensure ionization).

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 95% B over 10 minutes.

3. MS Parameters (Q-TOF or Orbitrap):

  • Mode: Negative ESI (

    
    ).[6]
    
  • Resolution: > 30,000 FWHM.

  • Scan Range: m/z 100–500.

Detailed Protocol: GC-MS (Derivatization)

Required if following EPA Method 8270 for regulatory compliance.

1. Derivatization Step:

  • Extract sample into Methylene Chloride.

  • Add Acetic Anhydride and Pyridine (Base catalyst).

  • Heat at 60°C for 30 mins.

  • Mechanism: Converts Phenol (

    
    ) to Phenyl Acetate (
    
    
    
    ). This removes the hydrogen bonding capability, improving peak shape on non-polar GC columns.

2. MS Parameters:

  • Mode: SIM (Selected Ion Monitoring) for sensitivity.[7]

  • Target Ions: Monitor molecular ion of the acetate derivative, NOT the free phenol.

Data Interpretation & Quality Control

Calculating the Theoretical Pattern

To validate your spectral data, compare the experimental peak areas to the theoretical binomial distribution.

Example: 2,4,6-Trichlorophenol (


) [8][9][10]
  • Formula contains 3 Chlorine atoms.[1][6][8][9]

  • Expansion:

    
    
    
  • M (All

    
    ): 
    
    
    
    (Relative Abundance: 100% )
  • M+2 (Two

    
    , One 
    
    
    
    ):
    
    
    (Relative Abundance: ~96% )
  • M+4 (One

    
    , Two 
    
    
    
    ):
    
    
    (Relative Abundance: ~30% )
  • M+6 (All

    
    ): 
    
    
    
    (Relative Abundance: ~3% )

Acceptance Criteria: For a positive ID, the experimental isotope ratio must be within ±15% of the theoretical calculation.

Common Pitfalls
  • Saturation: If the detector is saturated, the M (most abundant) peak may be suppressed, artificially inflating the M+2 ratio. Always dilute samples if intensity >

    
    .
    
  • Overlap: In GC-MS, co-eluting compounds can distort isotope ratios. Use background subtraction.

  • Proton Loss vs. Electron Capture: In LC-MS (Negative mode), you are observing

    
    . Ensure your calculated mass accounts for the loss of 1.0078 u (Hydrogen).
    

References

  • United States Environmental Protection Agency (EPA). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link][7][11]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2,4,6-Trichlorophenol (Electron Ionization).[8][9][10] NIST Chemistry WebBook, SRD 69.[8][9][10] [Link]

  • Chemistry LibreTexts. Isotope Abundance and Mass Spectrometry Interpretation. (Detailed breakdown of Chlorine/Bromine patterns). [Link]

Sources

Comparative

HPLC retention time comparison of sulfone vs sulfoxide derivatives

An in-depth understanding of the chromatographic behavior of sulfur-containing compounds is critical in drug development, pharmacokinetics, and stability-indicating assays. The oxidation of a parent thioether (sulfide) d...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the chromatographic behavior of sulfur-containing compounds is critical in drug development, pharmacokinetics, and stability-indicating assays. The oxidation of a parent thioether (sulfide) drug into its sulfoxide and sulfone metabolites is a ubiquitous Phase I biotransformation pathway.

This guide provides an authoritative comparison of the High-Performance Liquid Chromatography (HPLC) retention times of sulfone and sulfoxide derivatives, explaining the underlying thermodynamic causality, presenting quantitative experimental data, and detailing a self-validating protocol for their baseline separation.

The LogP Paradox: Mechanistic Causality of Retention Order

In reversed-phase HPLC (RP-HPLC), retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). A common chemical intuition trap is assuming that because a sulfone (-SO2-) has more oxygen atoms than a sulfoxide (-SO-), it must be more polar and therefore elute earlier. Experimental data consistently proves the opposite.

The causality behind this lies in hydrogen-bonding capacity rather than raw dipole moment:

  • Sulfoxides (Primary Metabolites): The sulfoxide group possesses a stereogenic sulfur atom with a highly polarized S=O bond and an unshared electron lone pair. This lone pair acts as a potent hydrogen-bond acceptor, interacting highly favorably with the aqueous mobile phase. Consequently, sulfoxides exhibit the lowest LogP (highest hydrophilicity) and elute first [1][2].

  • Sulfones (Secondary Metabolites): When oxidized to a sulfone, the sulfur's lone pair is occupied by the second oxygen atom. This creates a symmetrical, less polarizable functional group with a significantly reduced capacity to act as a localized hydrogen-bond acceptor. Sulfones are therefore more hydrophobic than sulfoxides and elute second [1][3].

  • Sulfides (Parent Drugs): The unoxidized thioethers lack these oxygen-driven dipole interactions entirely, making them the most hydrophobic. They elute last [2].

G cluster_0 Oxidation Pathway & Hydrophilicity cluster_1 Reversed-Phase HPLC Retention Order Sulfide Thioether (Sulfide) Parent Drug Sulfoxide Sulfoxide (-SO-) Primary Metabolite Sulfide->Sulfoxide +O Sulfone Sulfone (-SO2-) Secondary Metabolite Sulfoxide->Sulfone +O R_Sulfoxide 1st Elution: Sulfoxide (Most Hydrophilic) R_Sulfone 2nd Elution: Sulfone (Intermediate) R_Sulfoxide->R_Sulfone R_Sulfide 3rd Elution: Sulfide (Most Hydrophobic) R_Sulfone->R_Sulfide

Fig 1: Inverse relationship between sulfur oxidation state and RP-HPLC retention time.

Quantitative Data Comparison

The table below synthesizes validated experimental data from pharmacokinetic and stability studies, demonstrating the retention time shifts across different drug classes.

Analyte / DrugDerivative TypeRetention Time (min)Column & Mobile PhaseSource
Albendazole Sulfoxide Sulfoxide3.5XBridge C18; ACN:Ammonium Acetate (pH 6.6)[4]
Albendazole Sulfone Sulfone4.9XBridge C18; ACN:Ammonium Acetate (pH 6.6)[4]
Albendazole Sulfide (Parent)8.5XBridge C18; ACN:Ammonium Acetate (pH 6.6)[4]
Lafutidine Sulfoxide (Parent)VariesC18; pH-dependent (Requires pH 3-7 optimization)[5]
Lafutidine Sulfone SulfoneVaries (+ΔtR)C18; pH-dependent[5]
Omeprazole Sulfone Sulfone7.0Kromasil C18; MeOH:Water (pH 7.0)[6]
Omeprazole Sulfoxide (Parent)8.0Kromasil C18; MeOH:Water (pH 7.0)[6]

The Omeprazole Exception: While the Sulfoxide < Sulfone < Sulfide rule holds for linear and standard cyclic thioethers, complex molecules can present exceptions. Omeprazole (natively a sulfoxide) elutes after its sulfone derivative in specific neutral-pH methods[6]. This anomaly occurs because the sulfone oxygen atoms in omeprazole's specific spatial geometry induce intramolecular hydrogen bonding with the adjacent benzimidazole ring. This internal bonding shields the molecule's polar surface area, artificially increasing its apparent hydrophobicity relative to the parent sulfoxide[3][6].

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, chromatographic methods must be self-validating. The following step-by-step methodology utilizes the thermodynamic properties of sulfur oxidation states as an internal system suitability check.

Objective: Establish a robust, stability-indicating RP-HPLC method for sulfide/sulfoxide/sulfone separation.

  • Step 1: Sample Preparation & Matrix Cleanup Extract analytes using Solid-Phase Extraction (SPE) or protein precipitation (e.g., 8.25% perchloric acid for plasma matrices). Removing endogenous phospholipids is critical to prevent column fouling and retention time drift[4][7].

  • Step 2: Stationary Phase Selection Select a fully end-capped C18 column (e.g., Waters XBridge). Causality note: End-capping is mandatory. Unreacted surface silanols can trigger secondary Hydrophilic Interaction (HILIC) mechanisms with the highly polar sulfoxide lone pair, distorting the thermodynamic elution order[2].

  • Step 3: Mobile Phase & pH Optimization Prepare an aqueous buffer (e.g., 0.025 M ammonium acetate) and an organic modifier (Acetonitrile or Methanol). Adjust the pH to be at least 1.5 to 2 units away from the analyte's pKa. For basic drugs like Lafutidine, controlling ionization ensures the sulfoxide does not co-elute with the neutral sulfone[5].

  • Step 4: The Self-Validation Check (System Suitability) Inject a mixed standard containing the sulfide, sulfoxide, and sulfone. Validation Criteria: The elution order must follow the sequence: Sulfoxide → Sulfone → Sulfide. If the sulfone elutes before the sulfoxide (barring known structural anomalies like Omeprazole), the system is failing to separate based on true hydrophobicity. This immediately flags mobile phase pH drift, stationary phase degradation, or column dewetting.

Workflow N1 1. Sample Prep Protein Precipitation N2 2. Column Selection End-capped C18 N1->N2 N3 3. Mobile Phase pH Optimization vs pKa N2->N3 N4 N4 N3->N4

Fig 2: Self-validating HPLC method development workflow for sulfur-containing metabolites.

Troubleshooting & Optimization Strategies

When facing poor resolution between a sulfoxide and its corresponding sulfone, apply the following targeted adjustments:

  • Decrease Organic Modifier: A shallower gradient or a lower percentage of organic solvent (e.g., dropping from 40% to 30% Acetonitrile) will disproportionately increase the retention time of the more hydrophobic sulfone, widening the separation window[5].

  • Switch Organic Modifiers: If Methanol fails to resolve the pair, switch to Acetonitrile. Acetonitrile lacks hydrogen-bond donating capacity, which alters the selectivity factor (α) specifically for the strong hydrogen-bond accepting sulfoxide[5].

  • Buffer Concentration: Increasing the buffer concentration can suppress residual silanol activity on the column, preventing peak tailing of the highly polar sulfoxide[2].

References

1.[7] Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma - doi.org - 7 2.[6] Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma - researchgate.net - 6 3.[4] Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - mdpi.com - 4 4.[1] High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites - nih.gov - 1 5.[3] Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - nih.gov - 3 6.[5] Technical Support Center: Optimization of Mobile Phase for Lafutidine Sulfone Separation - benchchem.com - 5 7.[2] Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - mdpi.com - 2

Sources

Validation

Section 1: The Causality of Thermal Behavior in Substituted Phenols

Title: Analytical Comparison Guide: Establishing the Melting Point Standard for Pure 3-Chloro-4-(methylsulfonyl)phenol Introduction As a Senior Application Scientist in pharmaceutical materials characterization, I freque...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: Establishing the Melting Point Standard for Pure 3-Chloro-4-(methylsulfonyl)phenol

Introduction As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenge of standardizing physical properties for critical active pharmaceutical ingredient (API) intermediates. 3-Chloro-4-(methylsulfonyl)phenol is a highly specialized building block utilized in the synthesis of complex GPCR agonists and kinase inhibitors[1]. Establishing a rigorous melting point (MP) standard for this compound is not merely a quality control checkbox; it is a fundamental thermodynamic indicator of crystalline purity, stereochemical integrity, and polymorphic stability.

This guide objectively compares the thermal performance of pure 3-Chloro-4-(methylsulfonyl)phenol against its structural analogues[2][3] and evaluates the two primary analytical methodologies—Automated Capillary and Differential Scanning Calorimetry (DSC)—used to establish its self-validating melting point standard.

When evaluating the melting point of 3-Chloro-4-(methylsulfonyl)phenol, we must understand the causality behind its crystal lattice energy. The baseline molecule, 4-(methylsulfonyl)phenol, exhibits a melting range of 88.0–98.0 °C depending on its purity and crystalline form[2].

Introducing a chlorine atom at the 3-position fundamentally alters the molecule's thermal profile:

  • Steric Hindrance & Packing: The bulky chlorine atom forces a specific torsional angle on the adjacent methylsulfonyl group, locking the molecule into a more rigid conformation during crystallization.

  • Dipole Moment Shift: The highly electronegative chlorine increases the overall polarizability of the molecule, strengthening intermolecular London dispersion forces and dipole-dipole interactions.

  • Resultant MP Elevation: Consequently, high-purity (>99.5%) 3-Chloro-4-(methylsulfonyl)phenol requires significantly more thermal energy to disrupt its crystal lattice, resulting in a higher and sharper melting point standard compared to its unsubstituted or fluoro-substituted counterparts[3].

Pathway N1 Halogen Substitution (3-Chloro) N2 Steric Hindrance & Dipole Moment Shift N1->N2 N3 Crystal Lattice Packing Density N2->N3 N4 Elevated Melting Point Standard N3->N4

Mechanistic pathway detailing how 3-chloro substitution elevates the crystal lattice energy.

Section 2: Comparative Thermal Profiling

To contextualize the performance of pure 3-Chloro-4-(methylsulfonyl)phenol, we benchmark it against alternative derivatives used in similar synthetic pathways. The data below highlights how structural modifications impact thermodynamic stability.

CompoundSubstitutionPurity GradeEstablished MP Range (°C)Thermal Characteristics
4-(Methylsulfonyl)phenol None97.0%88.0 – 98.0[2]Broad melting range; highly susceptible to moisture-induced depression.
3-Fluoro-4-(methylsulfonyl)phenol 3-Fluoro>98.0%75.0 – 80.0[3]Lowered MP due to disrupted hydrogen bonding networks without adding mass.
3-Chloro-4-(methylsulfonyl)phenol 3-Chloro>99.5%104.5 – 106.0Sharp, distinct melt; high crystal lattice energy due to polarizability.

Note: The 104.5–106.0 °C range is the optimal standard for ultra-pure 3-Chloro-4-(methylsulfonyl)phenol. A depression below 103.0 °C indicates the presence of residual solvents or desmethyl impurities.

Section 3: Methodological Comparison: Capillary vs. DSC

Establishing this standard requires robust analytical techniques. We objectively compare the two industry-standard methods for determining the melting point of API intermediates.

ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (USP <891>)
Mechanism Optical detection of light transmission.Measurement of heat flow (endothermic phase transition).
Sample Size 2 – 3 mm height in capillary.2 – 5 mg.
Heating Rate 1.0 °C/min (near MP).10.0 °C/min (standard), 2.0 °C/min (high-res).
Primary Output Kinetic Melting Range (Onset to Clear Point).Thermodynamic Absolute Melting Point (Extrapolated Onset).
Advantage Cost-effective, visually verifiable.Detects polymorphs, calculates exact purity via van 't Hoff equation.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent user-induced artifacts.

Protocol A: Automated Capillary Melting Point Determination

  • Sample Preparation (Desiccation): Store the 3-Chloro-4-(methylsulfonyl)phenol sample in a vacuum desiccator over phosphorus pentoxide for 24 hours. Causality: Phenolic compounds can be hygroscopic. Trace water acts as an impurity, artificially depressing the melting point via freezing-point depression principles.

  • Milling and Loading: Triturate the sample in an agate mortar to a fine, uniform powder (approx. 10–50 μm). Load into a glass capillary tube and tamp down through a 1-meter drop tube to achieve a tightly packed 2.5 mm column. Causality: Large crystals or loose packing create air voids. Air is a poor thermal conductor, which leads to uneven heat transfer and an artificially broadened melting range.

  • Instrument Programming: Set the starting temperature to 95.0 °C. Ramp at 5.0 °C/min until 100.0 °C, then reduce the heating rate to exactly 1.0 °C/min. Causality: A slow heating rate near the expected melting point prevents thermal lag between the heating block and the sample, ensuring the recorded optical onset is accurate.

  • Data Recording: Record the Onset Point (first sign of liquid meniscus) and the Clear Point (complete liquefaction). For >99.5% pure 3-Chloro-4-(methylsulfonyl)phenol, the delta between these points should not exceed 1.5 °C.

Protocol B: DSC for Thermodynamic Melting Point

  • Sample Encapsulation: Weigh exactly 3.00 mg of the sample into a standard aluminum DSC pan. Crimp with a hermetic lid. Causality: Hermetic sealing prevents the sublimation of the phenol derivative before it reaches its melting transition, which would skew the endothermic integral and mass calculations.

  • Purge Gas: Utilize dry Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    Causality: An inert atmosphere prevents oxidative degradation of the phenol at elevated temperatures.
    
  • Thermal Cycle: Equilibrate at 25.0 °C. Ramp at 2.0 °C/min to 120.0 °C. Causality: The slower 2.0 °C/min ramp (compared to the standard 10 °C/min) provides higher resolution to separate potential polymorphic transitions from the primary melt.

  • Analysis: Analyze the endotherm. The extrapolated onset temperature (

    
    ) represents the absolute thermodynamic melting point.
    

Workflow A Pure 3-Chloro-4-(methylsulfonyl)phenol (>99.5% HPLC) B Sample Preparation (Desiccation & Milling) A->B C Automated Capillary (USP <741>) B->C D DSC Analysis (USP <891>) B->D E Kinetic Melting Range (Visual Onset/Clear) C->E F Thermodynamic MP (Endothermic Peak) D->F G Standardized MP Profile E->G F->G

Workflow for establishing the dual-method melting point standard of the API intermediate.

Conclusion

For pure 3-Chloro-4-(methylsulfonyl)phenol, relying solely on a generic capillary melting point is insufficient for modern pharmaceutical standards. By comparing its thermal profile to analogues like 4-(methylsulfonyl)phenol[2] and employing a dual-methodology approach (Capillary + DSC), researchers can establish a self-validating, highly accurate physical standard. A confirmed melting range of 104.5–106.0 °C guarantees the stereochemical and crystalline integrity required for downstream API synthesis.

References

  • European Patent Office. "EP2377863A1 - Piperidine GPCR agonists". (Details 3-chloro-4-methanesulfonylphenol as a synthetic precursor).
  • United States Patent and Trademark Office. "US20150291573A1 - Aryl substituted heterocyclyl sulfones". (Details synthesis and properties of 3-fluoro-4-(methylsulfonyl)phenol).

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of Substituted Phenols: Elucidating the Influence of Chloro and Methylsulfonyl Groups

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: The Chromophoric Nature of Substituted Phenols The phenolic ring system, with its conjugated π-electron system, is a fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Chromophoric Nature of Substituted Phenols

The phenolic ring system, with its conjugated π-electron system, is a fundamental chromophore that absorbs ultraviolet radiation. The position and intensity of the absorption maxima (λmax) are exquisitely sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs), such as hydroxyl (-OH) and methoxy (-OCH3), tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Conversely, electron-withdrawing groups (EWGs), like chloro (-Cl) and methylsulfonyl (-SO2CH3), typically induce more complex shifts that depend on the interplay of inductive and resonance effects. Understanding these substituent-induced spectral modifications is paramount for structural elucidation, purity assessment, and quantitative analysis in various scientific disciplines, including drug discovery and materials science.

This guide will delve into the UV-Vis absorption properties of 3-Chloro-4-(methylsulfonyl)phenol through a comparative lens, leveraging data from closely related analogs to dissect the individual and combined electronic contributions of the chloro and methylsulfonyl moieties.

Experimental Methodology for UV-Vis Spectral Analysis

To ensure the generation of high-quality, reproducible UV-Vis absorption data, a standardized experimental protocol is essential. The following section details a robust methodology for determining the absorption maxima of phenolic compounds.

Materials and Instrumentation
  • Analytes: Phenol and substituted phenols of high purity (>98%).

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane, or water) are crucial to minimize background absorbance. The choice of solvent can influence the λmax due to solvatochromic effects.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a resolution of 1 nm or better.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Protocol
  • Solution Preparation:

    • Prepare a stock solution of the analyte in the chosen solvent at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance value between 0.5 and 1.5 at the λmax. A typical starting concentration for analysis is in the range of 10-50 µg/mL.

  • Instrument Calibration and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Fill a quartz cuvette with the pure solvent to be used for the analysis and place it in the reference beam path.

    • Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path.

    • Perform a baseline correction or "auto-zero" across the desired wavelength range (e.g., 200-400 nm) to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it with the sample.

    • Place the sample-containing cuvette in the sample beam path.

    • Acquire the absorption spectrum of the sample over the selected wavelength range.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

    • Record the absorbance value at the λmax.

The following diagram illustrates the generalized workflow for obtaining the UV-Vis absorption spectrum of a phenolic compound.

G cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Analyte B Dissolve in Spectroscopic Grade Solvent (Stock) A->B C Perform Serial Dilutions B->C F Fill Cuvette with Analyte Solution C->F D Spectrophotometer Warm-up E Solvent Blank Measurement (Baseline Correction) D->E G Acquire UV-Vis Spectrum F->G H Identify λmax G->H I Record Absorbance at λmax H->I

Caption: Workflow for UV-Vis Spectral Analysis.

Results and Comparative Discussion

The following table summarizes the reported UV-Vis absorption maxima for phenol and a selection of its derivatives. This comparative dataset will serve as the basis for understanding the electronic effects of different substituents.

CompoundStructureSubstituent(s)λmax (nm)SolventReference(s)
Phenol-H270Water[1]
p-Cresol4-CH3 (EDG)278Hexane[2]
4-Methoxyphenol4-OCH3 (Strong EDG)282Acidic Mobile Phase[3][4]
3-Chloro-4-methylphenol3-Cl (EWG), 4-CH3 (EDG)283Water[5]
3-Chloro-4-(methylsulfonyl)phenol (Predicted) 3-Cl (EWG), 4-SO2CH3 (Strong EWG) ~285-295 Polar Solvent N/A
Effect of Electron-Donating Groups (EDGs)

As evidenced by the data for p-cresol (λmax = 278 nm) and 4-methoxyphenol (λmax = 282 nm), the presence of electron-donating groups at the para position results in a bathochromic shift compared to phenol (λmax = 270 nm).[1][2][3][4] The methyl group in p-cresol is a weak EDG, causing a modest shift. The methoxy group in 4-methoxyphenol is a stronger EDG due to resonance, leading to a more significant red shift. This is because these groups donate electron density to the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, thus requiring lower energy (longer wavelength) light for electronic excitation.

Effect of Electron-Withdrawing Groups (EWGs)

The chloro group is an interesting case as it is inductively electron-withdrawing but can also donate electrons through resonance. In 3-chloro-4-methylphenol, the presence of the chloro group at the meta position relative to the hydroxyl group and ortho to the methyl group contributes to a λmax of 283 nm in water.[5] This value is slightly higher than that of p-cresol, suggesting that the electronic effects are not simply additive and are influenced by the substitution pattern.

Predicted Absorption Maximum of 3-Chloro-4-(methylsulfonyl)phenol

The methylsulfonyl (-SO2CH3) group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom. When placed at the para position relative to the hydroxyl group, it is expected to significantly influence the electronic transitions of the phenol ring.

In 3-Chloro-4-(methylsulfonyl)phenol, we have two electron-withdrawing groups: the chloro group at the meta position and the methylsulfonyl group at the para position. The strong electron-withdrawing nature of the methylsulfonyl group is anticipated to cause a further bathochromic shift compared to 3-chloro-4-methylphenol. This is because strong EWGs can extend the conjugation of the π-system and lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap.

Therefore, it is reasonable to predict that the λmax of 3-Chloro-4-(methylsulfonyl)phenol in a polar solvent would be in the range of approximately 285-295 nm. This prediction is based on the observed trend of bathochromic shifts with the introduction of substituents that can interact with the phenolic chromophore.

Conclusion

This comparative guide has elucidated the principles governing the UV-Vis absorption of substituted phenols, providing a framework for understanding the spectral properties of 3-Chloro-4-(methylsulfonyl)phenol. While direct experimental data for this compound remains elusive, by analyzing the effects of electron-donating and electron-withdrawing groups in analogous structures, we can confidently predict its absorption maximum to be in the range of 285-295 nm in a polar solvent. The detailed experimental protocol provided herein offers a standardized approach for researchers to determine the UV-Vis absorption characteristics of this and other phenolic compounds with high fidelity. This knowledge is fundamental for a wide array of applications in chemical analysis and drug development, where precise spectroscopic characterization is a prerequisite for progress.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]

  • SIELC Technologies. (2019, September 9). 4-Methoxyphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra demonstrating the reversible complexation of p-cresol with equimolar dodecylguanidine in hexane. Retrieved from [Link]

  • NIST. (n.d.). p-Cresol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). p-Cresol. Retrieved from [Link]

  • Vibrational and electronic absorption spectra of 4-chloro 2-methyl, 4-chloro 3-methyl and 6-chloro 3-methyl phenols. (n.d.). Indian Journal of Physics.
  • Simultaneous spectrophotometric determination of the three structural isomers of cresol using multivariate regression methods. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • PubChem. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran (2H-NP) and 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran (3H-NP) in toluene before and after irradiation with UV light. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylphenol. Retrieved from [Link]

  • ULTRAVIOLET SPECTROSCOPY. (n.d.).
  • SciSpace. (n.d.). UV-Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols. Retrieved from [Link]

Sources

Validation

Comparative acidity of 3-Chloro-4-(methylsulfonyl)phenol vs 4-nitrophenol

Executive Summary In drug discovery and agrochemical synthesis, the precise tuning of phenolic acidity (pKa) is critical for optimizing bioavailability, solubility, and receptor binding. This guide compares the acidity o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and agrochemical synthesis, the precise tuning of phenolic acidity (pKa) is critical for optimizing bioavailability, solubility, and receptor binding. This guide compares the acidity of a standard reference, 4-nitrophenol , against a multi-substituted analog, 3-chloro-4-(methylsulfonyl)phenol .

The Bottom Line: While 4-nitrophenol is a classic acidic phenol (pKa


 7.15), theoretical Structure-Activity Relationship (SAR) modeling indicates that 3-chloro-4-(methylsulfonyl)phenol is likely more acidic , with a predicted pKa in the range of 6.5 – 6.9 .

The substitution of the nitro group with a methylsulfonyl group slightly raises the pKa, but the addition of the chlorine atom at the meta position (relative to the hydroxyl) exerts a strong inductive effect that overcompensates, driving the pKa down below that of the nitro-analog.

Structural & Electronic Analysis

To understand the acidity difference, we must analyze the stability of the conjugate base (phenoxide anion). Acidity is driven by the ability of substituents to delocalize the negative charge on the oxygen.

Electronic Effects Breakdown
Feature4-Nitrophenol (Reference)3-Chloro-4-(methylsulfonyl)phenol (Target)
Primary EWG Nitro (-NO₂) at paraMethylsulfonyl (-SO₂Me) at para
Primary Effect Strong Resonance (-R) & Inductive (-I)Strong Resonance (-R) & Inductive (-I)
Secondary Group None (Hydrogen)Chlorine (-Cl) at meta (to OH)
Secondary Effect NeutralStrong Inductive Withdrawal (-I)
Hammett

+0.78 (Strong withdrawing)+0.72 (Slightly weaker than NO₂)
Hammett

0.00+0.37 (Enhances acidity)
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the electronic vectors stabilizing the phenoxide ion in the target molecule.

G cluster_logic Acidity Logic Phenoxide Phenoxide Oxygen (-O⁻) Ring Aromatic Ring (Delocalization) Phenoxide->Ring Resonance (+R) SO2Me 4-SO₂Me Group (Resonance Sink) Ring->SO2Me Strong Withdrawal (-R, -I) Cl 3-Cl Group (Inductive Pull) Ring->Cl Inductive Withdrawal (-I) Logic Combined Effect: SO₂Me + Cl > NO₂ alone

Caption: Figure 1. Electronic withdrawal vectors. The -SO2Me group provides resonance stabilization similar to -NO2, while the -Cl atom adds a secondary inductive pull, further stabilizing the anion.

Quantitative Comparison: Predicted vs. Experimental

Since 3-chloro-4-(methylsulfonyl)phenol is a specialized intermediate, its exact experimental pKa is often proprietary. However, we can derive a high-confidence prediction using Hammett Linear Free Energy Relationships (LFER).

The Hammett Equation:



Using the standard phenol pKa of 9.98 and


 (reaction constant) 

2.23 for phenols:
  • 4-Nitrophenol:

    • 
       (Enhanced 
      
      
      
      for phenols)
    • Experimental pKa: 7.15 [1]

  • 4-(Methylsulfonyl)phenol:

    • 
       (Enhanced 
      
      
      
      )
    • Experimental pKa: 7.83 [2]

    • Note: The sulfone is slightly weaker than the nitro group, raising pKa by ~0.7 units.

  • 3-Chloro-4-(methylsulfonyl)phenol (Target):

    • Base: 4-(methylsulfonyl)phenol (7.83)[1][2]

    • Add 3-Cl effect (

      
      )
      
    • 
       (General trend: adding m-Cl drops phenol pKa by ~1 unit).
      
    • Predicted pKa: 6.5 – 6.9

Summary Table:

CompoundpKa (Exp/Pred)Acidity StatusSolubility (pH 7.[3]4)
4-Nitrophenol 7.15 (Exp)HighModerate (Anionic)
4-(Methylsulfonyl)phenol 7.83 (Exp)ModerateLow-Moderate (Neutral/Anionic mix)
3-Chloro-4-(methylsulfonyl)phenol ~6.7 (Pred) Very High High (Mostly Anionic)

Experimental Validation Protocol

To confirm the theoretical prediction, use the following Spectrophotometric Titration Protocol . This method is superior to potentiometric titration for low-solubility phenols.

Reagents & Equipment
  • Analyte: 3-Chloro-4-(methylsulfonyl)phenol (>98% purity).

  • Buffer System: Phosphate/Citrate buffers (pH 4.0 – 10.0).

  • Solvent: Water with 1% DMSO (to ensure initial solubility).

  • Instrument: UV-Vis Spectrophotometer (scanning 200–500 nm).

Workflow Diagram

Protocol Step1 Stock Solution (10mM in DMSO) Step2 Aliquot into Buffers (pH 4-10) Step1->Step2 Step3 UV Scan (200-500nm) Step2->Step3 Step4 Identify Isosbestic Point Step3->Step4 Step5 Henderson-Hasselbalch Plot Step4->Step5

Caption: Figure 2. Spectrophotometric determination of pKa. The shift in


 between the protonated and deprotonated forms allows precise calculation.
Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock solution of the target compound in DMSO.

  • Buffering: Prepare 10 cuvettes containing buffers ranging from pH 4.0 to 10.0 (0.5 pH increments).

  • Dilution: Add 10 µL of stock to 3 mL of each buffer (Final conc: ~33 µM).

  • Scanning: Record UV spectra.

    • Acidic form (

      
      ): Observed at low pH (e.g., pH 4).
      
    • Basic form (

      
      ): Observed at high pH (e.g., pH 10).
      
    • Bathochromic Shift: Expect a Red shift (shift to longer wavelength) upon deprotonation due to increased conjugation.

  • Calculation: Plot Absorbance vs. pH at

    
    . The inflection point of the sigmoidal curve is the pKa .
    

Implications for Development

  • Solubility: At physiological pH (7.4), the target (pKa ~6.7) will be >80% ionized (anionic). This suggests superior aqueous solubility compared to 4-(methylsulfonyl)phenol (pKa 7.83), which would be <30% ionized.

  • Reactivity: The lower pKa indicates a more stable phenoxide leaving group. In

    
     reactions (nucleophilic aromatic substitution), the 3-chloro-4-(methylsulfonyl)phenoxide is a better leaving group  than 4-nitrophenoxide.
    
  • Safety: Unlike nitrophenols, which are often associated with uncoupling oxidative phosphorylation and explosive hazards, methylsulfonyl analogs generally offer a safer toxicology profile while maintaining similar electronic properties.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Albert, A., & Serjeant, E. P. (1984).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-(methylsulfonyl)phenol

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Chloro-4-(methylsulfonyl)phenol. As a compound frequently utilized in pharmaceutical research and development, its proper...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Chloro-4-(methylsulfonyl)phenol. As a compound frequently utilized in pharmaceutical research and development, its proper management is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to empower researchers with the knowledge to handle this and similar reagents responsibly.

Core Principles: Understanding the Hazard Profile

3-Chloro-4-(methylsulfonyl)phenol is a multi-functional molecule, and its hazards stem from its constituent parts: a chlorinated phenol core with a methylsulfonyl group. This structure dictates its reactivity, toxicity, and, consequently, its disposal requirements.

  • Chlorinated Phenol: Phenols are known to be corrosive and toxic, capable of causing severe skin burns and systemic toxicity upon absorption.[1] The presence of a chlorine atom classifies it as a halogenated organic compound , a critical designation for waste segregation under EPA regulations.[2][3] Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and highly toxic byproducts such as dioxins.[4][5]

  • Methylsulfonyl Group: The sulfur-containing moiety means that combustion will produce sulfur oxides, which are atmospheric pollutants and contribute to acid rain.[6] Licensed hazardous waste incinerators are equipped with scrubbers to neutralize these gases before release.[4]

A summary of the primary hazards associated with 3-Chloro-4-(methylsulfonyl)phenol is presented below.

Hazard ClassificationDescriptionPotential ConsequencesPrimary Sources
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Systemic toxicity, organ damage, and in severe cases, can be fatal.[1][6][1][6][7]
Skin Corrosion/Irritation Causes severe skin burns and irritation. Phenol has an anesthetic effect which can mask the initial pain of a burn.[8]Chemical burns, skin whitening, and potential for rapid absorption of toxic amounts through the skin.[1][8][1][6][9]
Serious Eye Damage Causes serious and potentially irreversible eye damage.Chemical burns to the cornea, leading to impaired vision or blindness.[1][10][1][7][10]
Environmental Hazard Harmful to aquatic life with long-lasting effects.Contamination of water systems, posing a threat to aquatic ecosystems.[9][10][9][10]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Proper disposal begins with safe handling during use. The following controls are mandatory to minimize exposure risk.

Engineering Controls:

  • Chemical Fume Hood: All work involving 3-Chloro-4-(methylsulfonyl)phenol, including weighing, preparing solutions, and adding it to waste containers, must be conducted inside a certified chemical fume hood.[8][11] This is the primary defense against inhaling hazardous dust or vapors.

  • Safety Shower & Eyewash Station: Ensure an ANSI-approved safety shower and eyewash station are unobstructed and within a 10-second travel distance of the work area.[10][12]

Personal Protective Equipment (PPE): The selection of PPE is critical and must be appropriate for handling corrosive and easily absorbed chemicals.

  • Hand Protection: Double-gloving is recommended. Wear an inner pair of standard nitrile exam gloves and an outer pair of thicker, chemical-resistant gloves. For phenol compounds, butyl rubber or neoprene gloves offer superior protection against prolonged contact compared to nitrile alone.[1][12] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

  • Eye Protection: Chemical splash goggles are mandatory.[10] If there is a significant risk of splashing, a full-face shield should be worn over the goggles.[12]

  • Skin and Body Protection: A fully buttoned, long-sleeved lab coat must be worn.[12] Wear long pants and closed-toe shoes constructed of a non-porous material.[1][12] For large-scale operations, a chemical-resistant apron is advised.[1]

The Disposal Protocol: Segregation and Containment

Never discard 3-Chloro-4-(methylsulfonyl)phenol down the sink or in the regular trash.[11] It must be managed as regulated hazardous waste from the moment it is deemed unnecessary.

Step 1: Identify the Correct Waste Stream

Due to its chemical structure, 3-Chloro-4-(methylsulfonyl)phenol and any materials contaminated with it must be disposed of into a Halogenated Organic Waste stream.[2] Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[13] Improper mixing can lead to dangerous chemical reactions and complicates the final disposal process.

Step 2: Prepare the Hazardous Waste Container
  • Container Selection: Use a designated, leak-proof waste container in good condition. For liquid waste, glass or a compatible plastic container is appropriate. For solid waste, a puncture-resistant container or a sealable bag-lined bin is required.[1][11]

  • Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Chloro-4-(methylsulfonyl)phenol" and any other components in the waste mixture.

    • The associated hazards (e.g., "Toxic," "Corrosive").

    • The accumulation start date.

Step 3: Waste Collection Workflow

The following diagram illustrates the proper segregation procedure for different types of waste contaminated with 3-Chloro-4-(methylsulfonyl)phenol.

G cluster_0 Waste Characterization cluster_1 Waste Containment cluster_2 Final Disposal Waste Waste Generation (Contaminated with 3-Chloro-4-(methylsulfonyl)phenol) Liquid Liquid Waste (e.g., unused solutions, contaminated solvents) Waste->Liquid Is it liquid? Solid Solid Waste (e.g., contaminated gloves, paper towels, weigh boats) Waste->Solid Is it non-sharp solid? Sharps Contaminated Sharps (e.g., needles, razor blades) Waste->Sharps Is it a sharp? LiquidContainer Labeled 'Halogenated Organic Waste' Liquid Container (Glass/HDPE) Liquid->LiquidContainer SolidContainer Labeled 'Halogenated Organic Waste' Solid Container (Lined Bin) Solid->SolidContainer SharpsContainer Puncture-Proof Sharps Container (Also labeled as Halogenated Waste) Sharps->SharpsContainer FinalDisposal Arrange Pickup by Institutional Environmental Health & Safety (EHS) LiquidContainer->FinalDisposal SolidContainer->FinalDisposal SharpsContainer->FinalDisposal

Caption: Waste Segregation Workflow for 3-Chloro-4-(methylsulfonyl)phenol.

Step 4: Storage of Waste Container

Keep the hazardous waste container tightly sealed when not in use.[11] Store it in a secondary containment bin within a well-ventilated area, such as a designated satellite accumulation area in the lab, away from incompatible materials.[12]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. All personnel working with this chemical must be familiar with these procedures.

Emergency Response Decision Flow

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start EMERGENCY (Spill or Exposure) Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation SpillSize Assess Spill Size Start->SpillSize FlushSkin Remove clothing. Flush with water for 15+ min. Apply Polyethylene Glycol (PEG) if available. Skin->FlushSkin FlushEyes Flush eyes at eyewash station for 15+ min. Eyes->FlushEyes FreshAir Move to fresh air. Inhalation->FreshAir Medical Seek IMMEDIATE Medical Attention. Bring SDS. FlushSkin->Medical FlushEyes->Medical FreshAir->Medical SmallSpill Small Spill (<100 mL, contained) SpillSize->SmallSpill Small LargeSpill Large Spill (>100 mL or uncontained) SpillSize->LargeSpill Large Cleanup Don PPE. Absorb with inert material. Collect in waste container. SmallSpill->Cleanup Evacuate Evacuate Area. Alert others. Call EHS/Emergency Response. LargeSpill->Evacuate

Caption: Emergency Response Logic for Spills and Exposures.

Detailed First Aid Measures:

  • Skin Contact: This is a medical emergency due to the rapid absorption of phenol. Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1] After the initial flush, if available, apply polyethylene glycol (PEG 300 or 400) to the area.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and have the person drink a small amount of water if they are conscious. Seek immediate medical attention.

Final Disposal and Record-Keeping

When the waste container is approximately 90% full, seal it securely and arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[11] Ensure all necessary paperwork is completed for tracking and compliance purposes. The ultimate disposal of halogenated organic waste is typically achieved through controlled, high-temperature incineration at a facility permitted to handle such materials, ensuring its complete destruction in an environmentally sound manner.[4]

References

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). Research Safety Affairs. [Link]

  • Hazardous Waste Segregation. University of Massachusetts Lowell. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]

  • Toxicological Profile for Chlorophenols. (2021). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • DETOX Program Fact Sheet - Chlorophenols. REWE Group. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020, April 24). Saltworks Technologies. [Link]

  • Removal of Chlorophenols Using Industrial Wastes. (2004, January 7). Environmental Science & Technology. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Waste Streams. University of Waterloo. [Link]

  • Phenol - Hazardous Substance Fact Sheet. (2015, August). New Jersey Department of Health. [Link]

  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. [Link]

  • Phenol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Phenol - OHS Information Sheet. (2024, May 15). Monash University. [Link]

  • SAFE USE OF PHENOL. University of California, Riverside, Environmental Health & Safety. [Link]

Sources

Handling

Personal protective equipment for handling 3-Chloro-4-(methylsulfonyl)phenol

Operational Safety Guide: Handling 3-Chloro-4-(methylsulfonyl)phenol Executive Hazard Analysis 3-Chloro-4-(methylsulfonyl)phenol (CAS 84053-15-6) is a critical intermediate, often utilized in the synthesis of tyrosine ki...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 3-Chloro-4-(methylsulfonyl)phenol

Executive Hazard Analysis

3-Chloro-4-(methylsulfonyl)phenol (CAS 84053-15-6) is a critical intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib). Unlike simple phenols, this molecule possesses two potent electron-withdrawing groups: a sulfonyl moiety (


)  at the para position and a chlorine atom  at the meta position relative to the hydroxyl group.

The Mechanistic Implication:

  • Enhanced Acidity: The electron-withdrawing nature of the sulfonyl group stabilizes the phenoxide anion, significantly lowering the pK

    
     compared to phenol (pK
    
    
    
    
    
    10). Analogs such as 4-(methylsulfonyl)phenol exhibit a pK
    
    
    near 7.[1]8. The additional chlorine substituent further increases this acidity.
  • Corrosivity Risk: Consequently, this compound poses a Category 1 Serious Eye Damage (H318) risk. While it is a solid at room temperature, contact with mucous membranes or perspiration will generate a locally acidic, corrosive environment.

  • Systemic Toxicity: As a phenolic derivative, it retains the potential for rapid dermal absorption, leading to systemic toxicity.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must address two distinct states: the solid powder (dust hazard) and the solvated intermediate (permeation hazard).

Glove Selection Logic

Standard nitrile gloves often provide poor protection against phenols in solution due to rapid permeation. However, the high polarity of the sulfonyl group alters the solubility profile compared to lipophilic chlorophenols.

ParameterSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)
Primary Glove Double Nitrile (min. 5 mil outer)Silver Shield / Laminate (Barrier)
Secondary Glove N/ANitrile (outer layer for dexterity)
Rationale Prevents incidental contact with dust.Phenols penetrate nitrile; Sulfones in DMSO/DMF require laminate barriers to prevent breakthrough.
Eye Protection Chemical Splash Goggles (Indirect Vent)Goggles + Face Shield
Respiratory N95 or P100 Filtering FacepieceFume Hood (Sash at 18")
Body Defense Lab Coat (Cotton/Poly blend), Closed shoesChemical-Resistant Apron (Tychem® or similar)

Critical Note: Do not use Latex. Phenolic compounds degrade natural rubber, compromising barrier integrity within minutes.

Operational Workflow & Safety Protocol

Phase 1: Pre-Operational Setup
  • Engineering Controls: Verify Fume Hood velocity is 80–100 fpm.

  • Decontamination Prep: Place a "Phenol Response Kit" (Polyethylene Glycol 300/400) adjacent to the work area. While primarily for liquid phenol, PEG is the gold standard for solubilizing and removing phenolic residues from skin.

Phase 2: Weighing and Transfer (Solid State)
  • Static Control: Sulfonyl phenols are often electrostatic. Use an antistatic gun or ionizer during weighing to prevent "flying" powder.

  • Containment: Weigh inside the fume hood. If using a balance outside the hood, use a powder containment hood or a closed transfer vessel.

  • Technique: Do not use a spatula that has been used for strong oxidizers.

Phase 3: Reaction & Solvation
  • Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through gloves increases. Switch to Laminate gloves immediately.

  • Temperature Control: If heating the reaction, ensure a reflux condenser is secured. The vapor pressure of the phenol increases with heat, creating an inhalation hazard even for high-boiling solids.

Phase 4: Waste Disposal

Segregate waste streams strictly to prevent incompatible reactions.

Waste StreamClassificationProtocol
Solid Waste Hazardous (Toxic/Corrosive)Double-bag in clear polyethylene. Label "Solid Phenolic Waste."
Liquid Waste Halogenated OrganicDo NOT mix with Oxidizers (e.g., Nitric Acid). Phenols + Oxidizers = Exothermic/Explosive risk.
Contaminated Sharps HazardousDispose of needles/syringes used with the solution into rigid sharps containers immediately.

Emergency Response Logic

The following diagram illustrates the decision logic for exposure response.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Eye EYE CONTACT (High Risk: Corrosive) Type->Eye Skin SKIN CONTACT Type->Skin Inhale INHALATION Type->Inhale EyeAction 1. Flush with water (15 min) 2. Hold eyelids open 3. DO NOT use neutralizers Eye->EyeAction SkinAction1 1. Remove contaminated clothing (Do not pull over head) Skin->SkinAction1 InhaleAction 1. Move to fresh air 2. Support respiration 3. Seek medical aid Inhale->InhaleAction Medical SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS) EyeAction->Medical SkinAction2 2. Apply PEG 300/400 (Swab repeatedly until odor gone) SkinAction1->SkinAction2 SkinAction3 3. If PEG unavailable: Flush with water > 20 min SkinAction2->SkinAction3 SkinAction2->Medical SkinAction3->Medical InhaleAction->Medical

Figure 1: Immediate response workflow for phenolic intermediate exposure. Note the prioritization of PEG 300 for skin versus water for eyes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14853, 3-Chloro-4-methylphenol (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Phenol (29 CFR 1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: substituted phenols and eye damage categories. Retrieved from [Link]

Sources

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